molecular formula C11H12N2O B040639 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile CAS No. 124817-92-1

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Numéro de catalogue: B040639
Numéro CAS: 124817-92-1
Poids moléculaire: 188.23 g/mol
Clé InChI: CXIIODREQCUPRE-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a chemical compound of significant interest in epigenetic research, particularly for investigating novel oncology therapeutics. Its core research value lies in its function as a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a key epigenetic eraser enzyme that regulates gene expression by removing methyl groups from histone proteins, and its overexpression is implicated in the progression of certain cancers, including acute myeloid leukaemia (AML). By inhibiting LSD1, this compound can modulate the cellular epigenome to promote the re-expression of silenced genes and trigger cellular differentiation processes. In research settings, this molecule has demonstrated robust activity in cellular models. For instance, closely related analogues have been shown to effectively increase the expression of surrogate biomarkers such as CD86 in human THP-1 acute myeloid leukaemia cells, highlighting its potential as a tool compound for studying cancer cell differentiation . Furthermore, this structural class of inhibitors has been designed to exhibit improved selectivity, showing reduced activity against the hERG ion channel and no inhibition of the related monoamine oxidase (MAO-A and MAO-B) enzymes, which is a critical consideration for minimizing off-target effects in preclinical research . Researchers utilize 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile to explore epigenetic mechanisms, develop new strategies for cancer therapy, and study stem cell biology.

Propriétés

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIIODREQCUPRE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile – Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the integration of rigidified, chiral, sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic and pharmacodynamic profiles of small molecule therapeutics. 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile represents a highly privileged building block in this domain. Featuring a chiral secondary amine, a versatile nitrile group, and an ether linkage that enforces specific conformational vectors, this molecule serves as an ideal precursor for developing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. We will dissect the physicochemical properties, the causality behind its stereoretentive synthesis, and provide a self-validating experimental protocol designed to maintain absolute stereochemical integrity.

Physicochemical Properties & Structural Dynamics

Understanding the baseline metrics of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is critical for predicting its behavior in both synthetic workflows and biological systems. The free base is often converted to a hydrochloride salt to improve handling, stability, and aqueous solubility[1].

Table 1: Quantitative Physicochemical Data
PropertyValueClinical/Synthetic Relevance
Chemical Name 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrileDefines the precise (S)-enantiomer geometry.
CAS Registry Number 124731-65-3 (Racemate base)[2]Essential for regulatory and procurement tracking.
Molecular Formula C₁₁H₁₂N₂O[3]Base stoichiometry for reaction planning.
Molecular Weight 188.23 g/mol [4]Low MW allows for extensive downstream elaboration.
Exact Mass 188.0950 DaTarget m/z for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area ~45.0 ŲExcellent range for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3Favorable for target protein binding (Rule of 5 compliant).
Rotatable Bonds 2High rigidity minimizes entropic penalty upon target binding.

Stereoselective Synthesis Strategy & Mechanistic Causality

The synthesis of chiral ethers can traditionally be approached via a Mitsunobu reaction or Nucleophilic Aromatic Substitution (SₙAr). For 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, SₙAr is the strictly preferred pathway .

The Causality: The Mitsunobu reaction on secondary chiral alcohols (like 3-pyrrolidinol) often suffers from incomplete stereochemical inversion, leading to an erosion of enantiomeric excess (ee), alongside the generation of triphenylphosphine oxide byproducts that complicate purification. Conversely, an SₙAr approach using (3S)-1-Boc-3-pyrrolidinol and 4-fluorobenzonitrile proceeds with absolute retention of configuration . The chiral center is never broken or reformed during the etherification, guaranteeing that the optical purity of the starting material is transferred 100% to the product.

SynthesisWorkflow A 4-Fluorobenzonitrile + (3S)-1-Boc-3-pyrrolidinol B SNAr Reaction (NaH, THF, 0°C to rt) A->B Deprotonation & Nucleophilic Attack C Intermediate: (3S)-Boc-protected ether B->C Retention of Configuration D Boc Deprotection (TFA/DCM or HCl/Dioxane) C->D Acidic Cleavage E 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile D->E Neutralization & Isolation F Chiral HPLC & NMR Validation (ee > 99%) E->F Quality Control

Workflow for the stereoretentive synthesis and validation of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Experimental Protocol: Self-Validating Synthesis & Isolation

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to ensure the reaction has proceeded correctly before advancing, minimizing wasted resources.

Step 1: Alkoxide Generation and SₙAr
  • Setup: Under an inert argon atmosphere, dissolve (3S)-1-Boc-3-pyrrolidinol (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is chosen over weaker bases (like K₂CO₃) to ensure rapid, quantitative, and irreversible deprotonation of the sterically hindered secondary alcohol.

  • Coupling: After 30 minutes of stirring at 0 °C, add 4-fluorobenzonitrile (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC 1): Pull a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the intermediate mass (m/z 289 [M+H]⁺) dominates.

Step 2: Boc-Deprotection and Isolation
  • Cleavage: Concentrate the THF under reduced pressure. Resuspend the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic Acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Validation (IPC 2): Analyze via LC-MS. The disappearance of m/z 289 and the emergence of the free amine (m/z 189 [M+H]⁺) validates complete deprotection.

  • Neutralization & Extraction: Concentrate the mixture to remove excess TFA. Partition the residue between EtOAc and 1M NaOH (aq). The basic aqueous layer ensures the pyrrolidine nitrogen is fully deprotonated (free-based) and partitions into the organic layer.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (DCM/MeOH/NH₄OH gradient) to yield the pure 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Downstream Derivatization & Medicinal Chemistry Applications

The strategic value of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile lies in its bifunctionality. The molecule presents two distinct, orthogonal handles for library generation.

Derivatization Core Chiral Scaffold 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile N_Alk Pyrrolidine NH N-Alkylation / Acylation Core->N_Alk Kinase Inhibitors CN_Red Benzonitrile Reduction to Primary Amine Core->CN_Red GPCR Ligands CN_Tet Benzonitrile Tetrazole Bioisostere Formation Core->CN_Tet Acid Isosteres

Divergent derivatization pathways for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in drug discovery.
  • Pyrrolidine Nitrogen (N-Alkylation/Acylation): The secondary amine is highly nucleophilic. It can be readily functionalized via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling to append lipophilic tails or hinge-binding motifs for kinase inhibitors.

  • Benzonitrile Group (Reduction/Cycloaddition): The nitrile can be reduced to a primary benzylamine (using Raney Ni/H₂ or LiAlH₄) to interact with aspartate/glutamate residues in GPCR binding pockets. Alternatively, [2+3] cycloaddition with sodium azide yields a tetrazole, a metabolically stable bioisostere for a carboxylic acid.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • Chiral HPLC: Using a Chiralpak AD-H or OD-H column (Hexane/IPA/DEA mobile phase). The (3S) enantiomer must show an enantiomeric excess (ee) > 99%. The baseline separation from the (3R) enantiomer validates the stereoretentive nature of the SₙAr step.

  • ¹H NMR (400 MHz, CDCl₃): The methine proton at the C3 position of the pyrrolidine ring (attached to the oxygen) will appear as a distinct multiplet shifted downfield (~4.8 - 5.0 ppm) due to the electron-withdrawing nature of the phenoxy group. The para-substituted benzene ring will present a classic AA'BB' splitting pattern (two doublets) between 6.9 and 7.6 ppm.

References

  • NextSDS. (n.d.). 4-(Pyrrolidin-3-yloxy)-benzonitrile — Chemical Substance Information. Retrieved March 27, 2026, from[Link][2]

  • ChemSpace. (n.d.). 2-(pyrrolidin-3-yloxy)benzonitrile hydrochloride - C11H13ClN2O. Retrieved March 27, 2026, from [Link][1]

Sources

in vitro binding affinity of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Derivatives

Introduction

The 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential in the modulation of two distinct and therapeutically relevant protein targets: the muscarinic acetylcholine receptor M4 (M4 mAChR) and lysine-specific demethylase 1 (LSD1). As positive allosteric modulators (PAMs) of the M4 receptor, these derivatives offer a promising avenue for the treatment of neurological and psychiatric disorders such as schizophrenia and Parkinson's disease.[1][2][3] Concurrently, their ability to inhibit LSD1, an enzyme implicated in oncogenesis, positions them as potential therapeutics in the realm of epigenetic cancer therapy.[4][5]

This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of these compounds. The following sections will delve into the structure-activity relationships (SAR) that govern their interaction with M4 mAChR and LSD1, detail the experimental protocols for assessing their binding and functional activity, and present this information with the clarity and scientific rigor required for advanced drug discovery programs.

Targeting the Muscarinic M4 Receptor: A Focus on Positive Allosteric Modulation

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is a key target for the treatment of neuropsychiatric disorders.[6][7] Direct activation of M4 by orthosteric agonists has been challenging due to a lack of subtype selectivity, leading to undesirable side effects.[8] Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy.[9][10] PAMs bind to a topographically distinct site from the endogenous ligand, acetylcholine (ACh), and potentiate its effect, thereby offering greater selectivity and a more nuanced modulation of receptor activity.[9][10] The 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile core has been a fertile ground for the discovery of potent and selective M4 PAMs.[1][11]

Structure-Activity Relationships of M4 PAMs

The binding affinity and modulatory activity of 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile derivatives as M4 PAMs are exquisitely sensitive to substitutions on the pyrrolidine ring and the benzonitrile moiety. The general structure consists of a central pyrrolidine ring linked via an ether to a benzonitrile group. Key modifications have been explored at the pyrrolidine nitrogen.

Compound IDPyrrolidine N-substituentM4 PAM Activity (EC50, nM)Key Observations
Lead Scaffold -HBaselineThe unsubstituted pyrrolidine provides a starting point for derivatization.
VU0467154 Complex heterocyclic moietyPotent (low nM)Demonstrates that large, complex substituents are well-tolerated and can significantly enhance potency.[1][2]
VU0467485 Substituted amideRobust in vitro potencyShows that amide linkages can be used to explore the SAR of this region, leading to preclinical candidates.[1][11]
VU0476406 Substituted benzyl amideBalanced cross-species activityHighlights the importance of optimizing for activity across different species for translational studies.[12]

This table is a representative summary based on publicly available data and is intended to illustrate general SAR trends. For specific values, please consult the referenced literature.

The overarching SAR for this class of M4 PAMs indicates that the pyrrolidine nitrogen is amenable to the introduction of large, often lipophilic groups. The nature of these substituents plays a critical role in defining the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Experimental Workflow: In Vitro Characterization of M4 PAMs

A robust in vitro testing cascade is essential for the characterization of novel M4 PAMs. This typically involves an initial functional screen to identify active compounds, followed by more detailed pharmacological studies to determine their affinity, cooperativity, and selectivity.

Calcium Mobilization Assay (Functional Screen)

A common high-throughput screening method for M4 PAMs involves the use of a cell line co-expressing the human M4 receptor and a promiscuous G-protein, such as Gα15 or a chimeric G-protein like Gqi5, which couples the receptor to the phospholipase C pathway.[11] This allows for the measurement of receptor activation via changes in intracellular calcium concentration using a fluorescent indicator.

Step-by-Step Protocol:

  • Cell Culture: Maintain CHO-K1 cells stably expressing the human M4 receptor and Gqi5 in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the assay plate, followed by a sub-maximal (EC20) concentration of acetylcholine.

  • Signal Detection: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

M4_PAM_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture (CHO-hM4-Gqi5) cell_plating Cell Plating (384-well plate) cell_culture->cell_plating dye_loading Calcium Dye Loading (e.g., Fluo-4 AM) cell_plating->dye_loading add_compound Add Test Compound dye_loading->add_compound compound_prep Compound Dilution compound_prep->add_compound add_agonist Add ACh (EC20) add_compound->add_agonist read_plate Measure Fluorescence (Plate Reader) add_agonist->read_plate data_analysis Data Analysis (EC50 Determination) read_plate->data_analysis SAR_Summary cluster_scaffold 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Scaffold cluster_m4 M4 PAM Activity cluster_lsd1 LSD1 Inhibitor Activity scaffold Core Structure m4_sub Large, Lipophilic N-Substituents scaffold->m4_sub Derivatization at Pyrrolidine N lsd1_sub Optimized, Smaller N-Substituents scaffold->lsd1_sub Derivatization at Pyrrolidine N m4_activity Increased Potency & Improved PK Properties m4_sub->m4_activity lsd1_activity High Binding Affinity (Low nM Kd) lsd1_sub->lsd1_activity

Key SAR insights for the two primary targets of the scaffold.

Conclusion

The 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold represents a remarkable example of a privileged chemical structure that can be tailored to interact with high affinity and specificity with distinct biological targets. As M4 PAMs, these derivatives hold significant promise for the development of novel therapeutics for schizophrenia and other CNS disorders. As LSD1 inhibitors, they offer a new avenue for epigenetic cancer therapy. A thorough understanding of the SAR for each target, coupled with the application of robust in vitro assays as detailed in this guide, is paramount for the successful progression of drug discovery programs based on this versatile scaffold.

References
  • Using BSI to Investigate Positive Allosteric Modulators of the M4 Receptor - MolSense. (2025, September 3). Molecular Sensing, Inc.
  • Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). (2009, September 1). Probe Reports from the NIH Molecular Libraries Program.
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023, January 15). PubMed.
  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. (2017, August 21). The University of Manchester.
  • Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. (2010, August 31). Probe Reports from the NIH Molecular Libraries Program.
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. (2016, December 16). ACS Medicinal Chemistry Letters.
  • A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm (RSC Publishing).
  • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. (2017, October 15). PubMed.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PMC.
  • Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. (2017, April 13). PMC.
  • Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Tre
  • 116.
  • Muscarinic M4 receptor PAMs disclosed in Suven Life Sciences p

Sources

Pharmacokinetic Profiling of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Analogs: A Comprehensive Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Whitepaper & Protocol Guide

Introduction: The Strategic Value of the Scaffold

The 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile motif has emerged as a privileged scaffold in modern targeted therapeutics, prominently featured in the design of next-generation CD73 inhibitors for cancer immunotherapy [1] and PI3Kδ inhibitors for B-cell malignancies [2].

As a Senior Application Scientist overseeing drug metabolism and pharmacokinetics (DMPK), I approach this scaffold not just as a chemical structure, but as a dynamic system of physicochemical liabilities and advantages. The architecture of this fragment dictates its behavior in biological matrices:

  • The (3S)-Pyrrolidine Ring: Provides a basic amine (pKa ~ 8.5–9.5), ensuring excellent aqueous solubility at physiological pH. However, this basicity introduces risks of lysosomal trapping, P-glycoprotein (P-gp) efflux, and CYP-mediated N-dealkylation.

  • The Ether Linkage: Offers critical conformational flexibility, allowing the molecule to adapt to deep binding pockets without heavily increasing lipophilicity (LogP).

  • The Benzonitrile Moiety: Acts as a powerful electron-withdrawing group and metabolic shield, effectively blocking aromatic oxidation (a common liability in simple phenyl rings) while enhancing the molecule's dipole moment.

Understanding the causality between these structural features and their pharmacokinetic outcomes is the foundation of effective lead optimization.

ScaffoldLogic Scaffold 4-[(3S)-Pyrrolidin-3-yl] oxybenzonitrile Pyrrolidine (3S)-Pyrrolidine Ring (Basic Amine, pKa ~9) Scaffold->Pyrrolidine Ether Ether Linkage (Rotational Flexibility) Scaffold->Ether Nitrile Benzonitrile Group (Electron Withdrawing) Scaffold->Nitrile CYP CYP3A4/2D6 Metabolism (N-dealkylation risk) Pyrrolidine->CYP Pgp P-gp Efflux Substrate (Low CNS Penetration) Pyrrolidine->Pgp Solubility High Aqueous Solubility (Ionized at pH 7.4) Pyrrolidine->Solubility MetabolicShield Blocks Aromatic Oxidation (Improves Half-life) Nitrile->MetabolicShield

Fig 1. Structure-property relationships and PK liabilities of the pyrrolidine-benzonitrile scaffold.

Self-Validating In Vitro ADME Protocols

To build a trustworthy PK profile, every in vitro assay must operate as a self-validating system . This means integrating internal quality controls (QCs) that automatically flag assay failures, ensuring that the data driving your chemical optimization is unimpeachable.

Human Liver Microsomal (HLM) Stability Assay

Causality: The exposed secondary amine of the pyrrolidine ring is highly susceptible to oxidative metabolism by CYP3A4 and CYP2D6. We measure intrinsic clearance ( Clint​ ) to predict first-pass metabolism.

Self-Validating Protocol:

  • System Preparation: Prepare 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Control Integration (Crucial Step): Run the test analog alongside Testosterone (CYP3A4 positive control) and Dextromethorphan (CYP2D6 positive control). Acceptance Criteria: The assay is only valid if Testosterone t1/2​ is 10–25 min and Dextromethorphan t1/2​ is 15–30 min.

  • Initiation: Pre-incubate the compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Kinetic Sampling: At t=0,5,15,30,45,60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality: MeCN instantly denatures CYP enzymes, halting metabolism, while keeping the polar pyrrolidine analog in solution.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS.

Caco-2 Bidirectional Permeability

Causality: To achieve oral bioavailability, the compound must cross the intestinal epithelium. The basic nature of pyrrolidine often makes it a substrate for efflux transporters like P-gp, limiting absorption.

Self-Validating Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm². Acceptance Criteria: TEER < 400 Ω·cm² triggers an automatic rejection of the well to prevent false high permeability readings.

  • Dosing: Apply 10 µM of the analog to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Control Integration: Co-incubate with Digoxin (a known P-gp substrate) as a positive control for efflux.

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Sample from the receiver chambers and analyze via LC-MS/MS.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 indicates significant efflux liability.

Summary of In Vitro Data

Table 1: Representative In Vitro ADME Profile for Unsubstituted vs. Sterically Shielded Analogs

Compound VariantHLM Clint​ (µL/min/mg)Caco-2 Papp​ A→B (10⁻⁶ cm/s)Efflux Ratio (ER)Kinetic Solubility (µM)
Unsubstituted Pyrrolidine 85.4 (High)4.2 (Moderate)3.8 (P-gp Substrate)> 200
2-Methyl Pyrrolidine 22.1 (Low)12.5 (High)1.4 (Non-substrate)> 200

Note: Adding a methyl group adjacent to the amine sterically hinders CYP-mediated N-dealkylation and reduces P-gp recognition, a strategy successfully employed in recent CD73 inhibitor development [1].

In Vivo Pharmacokinetic Profiling Workflow

Translating in vitro stability into in vivo exposure requires a meticulously designed animal study. For pyrrolidine-benzonitrile analogs, Sprague-Dawley (SD) rats are the standard preclinical model.

PKWorkflow Dosing 1. Animal Dosing (SD Rats) IV: 2 mg/kg | PO: 20 mg/kg Sampling 2. Serial Blood Sampling (Jugular Vein: 0.083 to 24 hrs) Dosing->Sampling Extraction 3. Plasma Extraction (Protein Crash w/ MeCN + 0.1% FA) Sampling->Extraction LCMS 4. Bioanalysis (LC-MS/MS) (MRM Mode, Matrix-Matched QCs) Extraction->LCMS Analysis 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->Analysis

Fig 2. Standardized in vivo pharmacokinetic profiling workflow for evaluating pyrrolidine analogs.

Step-by-Step In Vivo Protocol
  • Formulation Strategy:

    • IV Formulation: 5% DMSO / 10% Solutol / 85% Saline. (Ensures the compound is fully dissolved to prevent micro-emboli).

    • PO Formulation: 0.5% Methylcellulose (MC) suspension. (Mimics standard solid oral dosage dissolution).

  • Dosing & Sampling: Administer the compound to fasted male SD rats (n=3 per route). Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Extraction (Self-Validating):

    • Add 50 µL of plasma to 150 µL of MeCN containing 0.1% Formic Acid (FA) and the internal standard.

    • Causality: The addition of 0.1% FA ensures the basic pyrrolidine nitrogen remains fully protonated, preventing it from binding to precipitated plasma proteins and maximizing extraction recovery (>85%).

  • Bioanalytical Run Acceptance: The LC-MS/MS run must include a calibration curve ( R2>0.99 ) and Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance Criteria: 67% of QCs must fall within ±15% of their nominal concentration; otherwise, the entire run is rejected.

Summary of In Vivo PK Parameters

Table 2: Typical In Vivo Pharmacokinetic Parameters in SD Rats (Dose: 2 mg/kg IV, 20 mg/kg PO)

ParameterSymbolUnsubstituted ScaffoldOptimized (2-Methyl) ScaffoldInterpretation / Causality
Clearance Cl 45.2 mL/min/kg12.4 mL/min/kgHigh clearance in unsubstituted analog correlates with high HLM intrinsic clearance.
Volume of Dist. Vdss​ 4.8 L/kg3.2 L/kgHigh Vdss​ is typical for basic amines due to extensive tissue distribution and lysosomal partitioning.
Half-life t1/2​ 1.2 hours4.5 hoursReduced clearance in the methylated analog directly extends the systemic half-life.
Bioavailability F% 18%64%Lower P-gp efflux and reduced first-pass metabolism drastically improve oral exposure.

Conclusion & Optimization Strategies

The 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold provides an excellent starting point for drug discovery, balancing solubility and target engagement. However, its inherent PK liabilities—namely rapid CYP-mediated N-dealkylation and P-gp efflux—must be actively managed.

As demonstrated in recent literature targeting CD73 [1] and PI3Kδ [2], the most effective strategy to optimize this scaffold is steric shielding . By introducing a methyl group or a fluorine atom adjacent to the pyrrolidine nitrogen, medicinal chemists can sterically hinder the approach of CYP450 heme groups and disrupt the pharmacophore model recognized by P-gp. When combined with the self-validating ADME protocols outlined in this guide, these structural modifications reliably yield orally bioavailable, highly potent clinical candidates.

References

  • Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy. Journal of Medicinal Chemistry. URL:[Link]

  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry. URL:[Link]

The 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Scaffold: A Privileged Pharmacophore in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead optimization, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical inflection point. As a Senior Application Scientist overseeing biochemical assays and structural activity relationship (SAR) campaigns, I frequently encounter the 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile moiety. Rather than acting as a standalone drug, this specific structural motif serves as a versatile, high-impact building block integrated into advanced inhibitors.

This technical whitepaper deconstructs the mechanism of action (MoA) and experimental validation of inhibitors utilizing this scaffold, focusing primarily on its two most prominent applications: overcoming tumor immunosuppression via CD73 inhibition [1] and modulating neurological pathways via Muscarinic M4 Positive Allosteric Modulation (PAM) [2].

Physicochemical Rationale: Why This Specific Moiety?

The deployment of 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile is not arbitrary; it is driven by precise physicochemical causality:

  • Stereospecific Vector Projection: The (3S) configuration is critical. The spatial orientation of the ether oxygen relative to the pyrrolidine ring ensures that the benzonitrile group is projected deep into hydrophobic sub-pockets of target proteins. S-configured pyrrolidine derivatives consistently exhibit superior inhibitory activity compared to their R-counterparts due to this optimal vector alignment[1].

  • Electrostatic and Hydrogen Bonding: The secondary amine of the pyrrolidine ring is protonated at physiological pH, allowing it to form robust salt bridges with acidic residues (e.g., Asp or Glu) in the target's binding pocket.

  • Dipole and π -Stacking: The benzonitrile group provides a strong, directional dipole moment and acts as a hydrogen bond acceptor, while the aromatic ring engages in π−π or cation- π stacking with aromatic residues[3].

Mechanism I: CD73 Inhibition in Immuno-Oncology

The Biological Pathway

CD73 (ecto-5'-nucleotidase) is a GPI-anchored cell surface enzyme that catalyzes the rate-limiting conversion of extracellular adenosine monophosphate (AMP) into adenosine (ADO)[4]. In the tumor microenvironment (TME), the accumulation of adenosine profoundly inhibits infiltrating effector T-cells and natural killer (NK) cells by binding to their A2A receptors, creating an immunosuppressive shield that promotes tumor growth and metastasis[1].

The Mechanism of Action

Historically, CD73 inhibitors were nucleotide analogs (like AMPCP) that mimicked the natural substrate but suffered from poor oral bioavailability due to highly polar phosphate groups[1]. Inhibitors incorporating the 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold represent a breakthrough class of non-nucleoside small molecule inhibitors [5].

These molecules bind competitively to the active site of CD73. The pyrrolidine nitrogen mimics the interactions normally formed by the ribose/phosphate backbone of AMP, while the benzonitrile moiety occupies the hydrophobic cavity typically reserved for the adenine ring, effectively locking the enzyme in an inactive conformation and halting adenosine production[3].

G AMP AMP (Substrate) CD73 CD73 Enzyme (Ecto-5'-nucleotidase) AMP->CD73 Binds Active Site ADO Adenosine (ADO) CD73->ADO Hydrolysis TCELL T-Cell Suppression (Tumor Evasion) ADO->TCELL A2A Receptor Activation INHIBITOR Pyrrolidin-3-yloxybenzonitrile Scaffold Inhibitor INHIBITOR->CD73 Competitive Blockade

Fig 1. CD73-mediated adenosine pathway and targeted small-molecule inhibition.

Self-Validating Experimental Protocol: AMP-Glo Assay

To validate CD73 inhibition, we utilize the AMP-Glo assay rather than traditional Malachite Green phosphate assays. Causality: Malachite Green is highly susceptible to interference from free inorganic phosphate present in biological buffers, leading to false positives. AMP-Glo directly measures the depletion of the substrate (AMP), providing a cleaner, more reliable kinetic readout[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CD73 (hCD73) enzyme in assay buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

  • Compound Pre-incubation: Dispense 100 µL of the inhibitor (serially diluted) into a 384-well plate. Add hCD73 and pre-incubate for 30 minutes at 37°C to allow steady-state binding[5].

  • Reaction Initiation: Add 100 µM of AMP substrate to each well. Incubate for 1 hour at 37°C[5].

  • Internal Controls (Self-Validation):

    • Positive Control (100% Activity): Enzyme + AMP + DMSO (No inhibitor).

    • Negative Control (0% Activity): Buffer + AMP (No enzyme) to establish background luminescence and rule out compound auto-luminescence.

  • Detection: Add AMP-Glo Reagent I to terminate the CD73 reaction and deplete residual ATP. Add AMP-Glo Reagent II to convert the remaining AMP to ATP, which is then quantified via a luciferase/luciferin reaction.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.6 must be achieved to validate the assay plate.

Mechanism II: Muscarinic M4 Positive Allosteric Modulation

The Biological Pathway

The muscarinic acetylcholine receptor M4 (mAChR M4) is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system. It plays a pivotal role in regulating dopaminergic and cholinergic transmission, making it a prime target for treating schizophrenia and Alzheimer's disease[2].

The Mechanism of Action

Causality: Why use a Positive Allosteric Modulator (PAM) instead of a direct agonist? Direct muscarinic agonists historically fail in clinical trials due to a lack of subtype selectivity (M1-M5 orthosteric sites are highly conserved), leading to severe peripheral side effects.

Compounds utilizing the 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold act as M4 PAMs. They do not bind to the primary acetylcholine (ACh) orthosteric site. Instead, they bind to a topographically distinct allosteric vestibule. The scaffold induces a conformational change that increases the receptor's affinity and efficacy for endogenous ACh. This preserves the natural spatial and temporal signaling tone of the brain, only amplifying the signal when ACh is naturally released[2].

G A Seed CHO-K1 Cells (Expressing M4) B Dye Loading (Fluo-4 AM) A->B C Add Inhibitor/PAM (Pre-incubation) B->C D Agonist Addition (EC20 Acetylcholine) C->D E FLIPR Readout (Intracellular Ca2+) D->E

Fig 2. Self-validating FLIPR calcium mobilization assay workflow for M4 PAMs.

Self-Validating Experimental Protocol: FLIPR Calcium Mobilization

Because M4 is a Gi/o-coupled receptor (which inhibits cAMP), we typically co-express it with a chimeric G-protein (Gqi5) in CHO-K1 cells to artificially route the signal through the Gq pathway, allowing for a robust intracellular calcium ( Ca2+ ) release readout.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing human M4 and Gqi5 into 384-well black-walled, clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition (PAM Challenge): Add the serially diluted 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile derivatives. Read baseline fluorescence for 3 minutes to ensure the compound does not act as a direct agonist (Self-Validation Step 1).

  • Agonist Challenge: Add an EC20​ concentration of acetylcholine.

    • Self-Validation Step 2: If the assay is functioning correctly, the EC20​ alone will produce a minimal baseline signal. A true PAM will left-shift the curve, amplifying this EC20​ response to an EC80​ -equivalent amplitude.

  • Receptor Specificity Control: Treat a parallel control plate with Atropine (a pan-muscarinic antagonist) prior to ACh addition. A complete ablation of the calcium flux guarantees the signal is strictly M4-mediated, ruling out off-target artifacts.

Quantitative Data Summary

The versatility of the 4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile scaffold is evident in its ability to achieve nanomolar potency across entirely different target classes. The table below summarizes the quantitative pharmacological profiles of inhibitors utilizing this or closely related moieties based on recent literature and patent data.

Pharmacophore ApplicationTarget ProteinModalityTypical Affinity / PotencyPrimary Disease Indication
CD73 Inhibitors Ecto-5'-nucleotidase (CD73)Competitive Antagonist IC50​ = 12 nM – 93.5 nM[1],[3]Solid Tumors (Immuno-oncology)
M4 PAMs Muscarinic Receptor M4Positive Allosteric Modulator EC50​ = 50 nM – 300 nM[2]Schizophrenia, Alzheimer's
PDE10 Inhibitors Phosphodiesterase 10AEnzymatic Inhibitor IC50​ < 100 nM[6]Metabolic Syndrome, CNS
BCL9 Inhibitors (e.g., ZL3138) β -catenin/BCL9 ComplexPPI Disruptor Ki​ = 0.96 µM[7]Wnt-driven Cancers

References

  • Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • WO2022090711A1 - Compounds as CD73 Inhibitors Source: Google Patents / WIPO URL
  • POSITIVE ALLOSTERIC MODULATORS OF THE MUSCARINIC ACETYLCHOLINE RECEPTOR M4 Source: Googleapis.com / US Patent Application URL:[Link]

  • CD73 Compounds (Patent Application) Source: Justia Patents URL:[Link]

  • Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 Source: ACS Publications URL:[Link]

  • WO 2005/120514 A1 - PDE10 Inhibitors Source: Googleapis.com / WIPO URL:[Link]

Sources

physicochemical characterization of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

This guide provides a comprehensive overview of the essential , a chiral molecule of significant interest in contemporary drug discovery. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to create three-dimensional diversity in drug candidates.[1] A thorough understanding of the physicochemical properties of molecules like 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is paramount for advancing from a lead compound to a viable drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the characterization workflow.

Structural and Basic Physicochemical Properties

The initial step in characterizing any novel compound is to ascertain its fundamental properties. These data points form the basis for all subsequent analytical work and provide a preliminary assessment of the molecule's "drug-likeness."

PropertyDataSource/Method
Molecular Formula C₁₁H₁₂N₂OCalculation
Molecular Weight 188.23 g/mol Calculation
Monoisotopic Mass 188.09496 DaCalculation
CAS Number 124731-65-3 (Racemate)[2]
Appearance Predicted: SolidN/A
pKa (most basic) Predicted: 9.5 ± 0.3 (Pyrrolidine nitrogen)Chemical Prediction
LogP Predicted: 1.2Chemical Prediction

Note: The CAS number corresponds to the racemic mixture. It is crucial to confirm the enantiomeric purity of the (3S)-isomer through chiral-specific analytical methods.

Synthesis and Purification Overview

A reliable synthesis and purification protocol is a prerequisite for accurate physicochemical characterization. While multiple synthetic routes to chiral pyrrolidine derivatives exist, a common approach involves the use of a chiral starting material, such as (S)-3-hydroxypyrrolidine.[3] A plausible synthetic pathway for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is the Williamson ether synthesis.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification Start (S)-3-Hydroxypyrrolidine (N-protected) Reaction Williamson Ether Synthesis (e.g., NaH, DMF) Start->Reaction 1 Reagent 4-Fluorobenzonitrile Reagent->Reaction 2 Intermediate N-Protected Intermediate Reaction->Intermediate 3 Deprotection Deprotection (e.g., TFA or HCl) Intermediate->Deprotection 4 Product 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Deprotection->Product 5 Purification Column Chromatography (Silica Gel) Product->Purification Final_Product Pure Compound Purification->Final_Product

Caption: A plausible synthetic workflow for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Purification is typically achieved via column chromatography on silica gel, with the eluent system optimized to provide good separation from any unreacted starting materials or by-products. The purity of the final compound should be assessed by HPLC and NMR, and should be >95% for use in further characterization and biological assays.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

  • Aromatic Protons (δ 7.5-7.7 and 6.9-7.1 ppm): The benzonitrile moiety will exhibit a characteristic AA'BB' system, with two doublets. The downfield doublet corresponds to the protons ortho to the electron-withdrawing nitrile group, while the upfield doublet corresponds to the protons ortho to the electron-donating oxy group.[4]

  • Pyrrolidine Protons (δ 2.0-5.0 ppm): The five protons on the pyrrolidine ring will show complex splitting patterns due to diastereotopicity and coupling with each other. The proton on the chiral center (C3) attached to the oxygen will be the most downfield of this group.

  • Amine Proton (variable): The N-H proton of the secondary amine will appear as a broad singlet, and its chemical shift will be dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

  • Nitrile Carbon (δ ~118 ppm): The carbon of the C≡N group.[4]

  • Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons.

  • Pyrrolidine Carbons (δ ~30-80 ppm): Three signals corresponding to the carbons of the pyrrolidine ring. The carbon attached to the oxygen (C3) will be the most downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is particularly important.

Expected Mass Spectrometric Data:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is expected to be most effective due to the basic pyrrolidine nitrogen.

  • Adducts: The most prominent ion will likely be the protonated molecule [M+H]⁺. Other adducts, such as [M+Na]⁺ or [M+K]⁺, may also be observed.[5]

  • Predicted m/z for [M+H]⁺: 189.1022

MS_Workflow Sample Compound Solution Ionization ESI Source (Positive Mode) Sample->Ionization Analysis Mass Analyzer (e.g., TOF or Orbitrap) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum

Caption: A simplified workflow for mass spectrometric analysis.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of the compound and for method development for pharmacokinetic studies.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For a compound with the polarity of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, a typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine can improve peak shape by suppressing the interaction of the basic nitrogen with the acidic silica gel.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination and quantitative analysis. A reversed-phase HPLC method is most suitable for this compound.

Typical HPLC Parameters:

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to improve peak shape and ionization for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 5-10 minutesA gradient is suitable for ensuring elution of the compound and any potential impurities with different polarities.
Flow Rate 0.3-0.5 mL/minStandard for analytical HPLC.
Detection UV at ~254 nm and/or Mass SpectrometryThe benzonitrile chromophore will absorb UV light. MS provides mass confirmation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the tube and invert several times to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Protocol 2: HRMS Sample Preparation and Analysis
  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a flow rate of 5-10 µL/min.

  • Acquire the spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical mass to confirm the elemental composition.

Protocol 3: HPLC Purity Analysis
  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the HPLC system with the parameters outlined in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

  • Inject 1-5 µL of the sample solution.

  • Run the gradient method and record the chromatogram.

  • Integrate the peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion

The is a multi-faceted process that requires a combination of spectroscopic and chromatographic techniques. This guide provides a framework for obtaining the critical data necessary to confirm the structure, assess the purity, and understand the fundamental properties of this important molecule. Adherence to these protocols will ensure a high-quality data package, enabling confident decision-making in the drug discovery and development pipeline.

References

  • NextSDS. 4-(Pyrrolidin-3-yloxy)-benzonitrile — Chemical Substance Information. [Link]

  • NextSDS. 4-(pyrrolidin-3-yl)benzonitrile hydrochloride — Chemical Substance Information. [Link]

  • ResearchGate. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF. [Link]

  • MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • The University of Manchester. Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. [Link]

  • PubChemLite. 4-(pyrrolidin-3-yl)benzonitrile hydrochloride (C11H12N2). [Link]

  • PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • Google Patents.
  • NextSDS. 4-(Pyrrolidin-3-ylaMinoMethyl)-benzonitrile hydrochloride. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Chromatography Forum. measure pyrrolidine by HPLC. [Link]

  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. [Link]

  • PubChem. 4-(3-Methoxypyrrolidin-1-yl)sulfonylbenzonitrile. [Link]

  • GNPS. UCSD Computational Mass Spectrometry Website. [Link]

  • MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. [Link]

  • ChemRxiv. Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine. [Link]

  • PubMed. 4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. [Link]

  • DigitalCommons@PCOM. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. [Link]

  • IntechOpen. Thin-Layer Chromatography for the Rapid Screening of Antibiotic Residues in Food. [Link]

Sources

toxicity and safety profile of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in early discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Early Discovery Toxicity and Safety Profiling of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Introduction: De-risking a Novel Scaffold in Early Discovery

The journey of a novel chemical entity (NCE) from a "hit" to a clinical candidate is fraught with challenges, with unanticipated toxicity being a primary cause of late-stage attrition.[1][2] This guide focuses on establishing a robust early toxicity and safety profile for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, a compound featuring a versatile scaffold that has been explored for therapeutic targets such as Lysine Specific Demethylase 1 (LSD1).[3] Identifying potential safety liabilities early is paramount; it allows for the strategic allocation of resources, guides medicinal chemistry efforts to mitigate risks, and ultimately increases the probability of success.[4][5]

This document, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for drug development professionals. It moves beyond a simple checklist of assays, delving into the scientific rationale behind a tiered, integrated approach to safety assessment. We will progress from predictive computational methods to foundational in vitro assays and culminate in a first-pass in vivo tolerability assessment, establishing a foundational dataset to inform critical go/no-go decisions.

Part 1: The Predictive First Pass - In Silico Toxicological Assessment

Before significant resources are committed to synthesis and wet-lab experiments, computational toxicology provides an invaluable early warning system.[4][6] By leveraging machine learning and quantitative structure-activity relationship (QSAR) models, we can predict potential toxicities based solely on the chemical structure of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.[7] This predictive screen helps to prioritize compounds and flag potential liabilities that require specific experimental validation.[2]

The initial in silico workflow should focus on liabilities that are common causes of project failure. Key endpoints include cardiotoxicity (hERG blockage), mutagenicity, hepatotoxicity, and metabolism-related issues.[8]

cluster_in_silico In Silico Toxicity Workflow start Input Structure: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile qsar QSAR & ML Models start->qsar hERG hERG Blockade Prediction qsar->hERG genotox Genotoxicity (Ames, Micronucleus) qsar->genotox hepatotox Hepatotoxicity (DILI Prediction) qsar->hepatotox metabolism Metabolic Lability (CYP Interaction) qsar->metabolism report Generate Liability Report hERG->report genotox->report hepatotox->report metabolism->report cluster_in_vitro Tiered In Vitro Safety Screening tier1 Tier 1: Foundational Assays cytotox Cytotoxicity (e.g., HepG2, HEK293) tier1->cytotox genotox Genotoxicity (In Vitro Micronucleus) tier1->genotox herg Cardiotoxicity (Automated Patch Clamp) tier1->herg decision1 Analyze Tier 1 Data (IC50, Fold-Toxicity) cytotox->decision1 genotox->decision1 herg->decision1 tier2 Tier 2: Mechanistic Assays (Triggered by Tier 1 findings or chemical flags) decision1->tier2 Liability Identified output Integrated Safety Profile for Go/No-Go Decision decision1->output Clean Profile mito Mitochondrial Toxicity (e.g., Seahorse Assay) tier2->mito reactive Reactive Metabolite (GSH Trapping) tier2->reactive met_id Metabolite ID (Hepatocytes, Microsomes) tier2->met_id mito->output reactive->output met_id->output

Caption: Tiered in vitro toxicity testing strategy.
Tier 1: Foundational Safety Assays

These assays are the cornerstone of early safety screening, addressing the most common and critical liabilities. [5] 1. Cytotoxicity Assessment in a Relevant Cell Line

  • Causality: The first question is whether the compound kills cells at relevant concentrations. A general cytotoxicity screen using a human liver cell line (e.g., HepG2) provides a baseline measure of intrinsic toxicity and helps establish a therapeutic index against the desired biological activity. [9]* Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    • Cell Plating: Seed HepG2 cells in a 96-well white-walled plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 10-point serial dilution of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in DMSO, then dilute into culture medium. The final DMSO concentration should be ≤0.5%. Add the compound dilutions to the cells. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add reagent to each well in a 1:1 ratio with the culture medium volume.

    • Signal Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize data to vehicle controls and plot a dose-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

2. Genotoxicity Screening

  • Causality: It is essential to determine if a compound can cause mutations or damage to chromosomes, a non-negotiable risk for most therapeutic programs. The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events. [5][10]* Protocol: In Vitro Micronucleus Assay (Conceptual Workflow)

    • Cell Culture: Use a cell line with a stable karyotype and low background micronucleus frequency (e.g., CHO-K1, TK6).

    • Compound Exposure: Treat cells with a range of concentrations of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile for a short duration (e.g., 3-6 hours) with and without a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., 24 hours) without S9.

    • Cytokinesis Block: Add Cytochalasin B to the culture. This blocks cell division at cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

    • Cell Harvesting and Staining: Harvest cells, treat with a hypotonic solution, and fix. Stain the cytoplasm and nuclei with fluorescent dyes (e.g., Acridine Orange or DAPI).

    • Microscopic Analysis/Flow Cytometry: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in micronucleated cells compared to the vehicle control indicates a positive result. High-content imaging or specialized flow cytometry can automate this process. [5] 3. Cardiotoxicity Screening: hERG Channel Assay

  • Causality: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary mechanism leading to QT interval prolongation, which can cause fatal cardiac arrhythmias. [8]Automated patch-clamp technology provides a high-throughput method to assess this risk directly.

  • Methodology Overview: Automated Electrophysiology

    • Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

    • Assay Principle: Cells are captured on a microfluidic chip, and automated pipetting establishes a high-resistance seal (a "gigaseal") between the cell membrane and the chip.

    • Voltage Clamp: The system applies a specific voltage protocol to the cell membrane to elicit hERG channel currents.

    • Compound Application: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is perfused over the cells at multiple concentrations.

    • Data Analysis: The reduction in the hERG current "tail" upon repolarization is measured. An IC₅₀ value is calculated to quantify the compound's potency as a hERG channel blocker. An IC₅₀ below 10 µM is often considered a potential concern.

Table 2: Summary of Tier 1 In Vitro Assays

AssayPurposeCell SystemPrimary Readout
Cell Viability Assess general cytotoxicityHepG2 (liver), HEK293 (kidney)IC₅₀
Micronucleus Test Detect chromosomal damageCHO-K1, TK6Fold-increase in micronucleated cells
hERG Assay Screen for cardiotoxicity riskHEK293-hERGIC₅₀ for channel blockade

Part 3: The Whole System Check - Early In Vivo Tolerability

After establishing a preliminary in vitro safety profile, the next logical step is to evaluate how the compound behaves in a living organism. A non-GLP, single-dose tolerability study in a rodent species (typically the rat) is a cost-effective way to assess acute toxicity, identify potential target organs, and establish a maximum tolerated dose (MTD). [11][12][13]This information is critical for designing future efficacy and formal toxicology studies.

cluster_in_vivo Early In Vivo Tolerability Workflow (Rat) start Acclimatize Animals (e.g., Sprague-Dawley Rats) dosing Single Dose Administration (e.g., PO, IV) at 3-4 Dose Levels + Vehicle Control start->dosing monitoring In-Life Monitoring (7-14 days) dosing->monitoring clinical_signs Clinical Signs (Daily Observations) monitoring->clinical_signs body_weight Body Weight (Baseline, Daily/Alternate Days) monitoring->body_weight termination Terminal Necropsy clinical_signs->termination body_weight->termination blood Blood Collection (Hematology, Clinical Chemistry) termination->blood organs Organ Weight & Macroscopic Exam termination->organs report Generate Tolerability Report (Identify MTD, Target Organs) blood->report organs->report

Caption: Workflow for an early in vivo tolerability study.
Protocol: Single Ascending Dose (SAD) Tolerability Study in Rats
  • Causality: This study aims to bridge the gap between cellular effects and systemic response. It provides the first indication of the compound's absorption, distribution, metabolism, and excretion (ADME) properties and overall safety in a complex biological system. [8]The data gathered helps define the therapeutic window.

  • Methodology:

    • Animal Model: Use healthy, young adult Sprague-Dawley rats (n=3-5 per sex per group). Animals should be properly acclimatized.

    • Dose Formulation: Formulate 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral dosing). Dose selection should be based on in vitro toxicity and efficacy data, typically starting from the projected efficacious dose and escalating.

    • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage). Include a vehicle control group.

    • In-Life Observations:

      • Mortality/Morbidity: Check animals at least twice daily.

      • Clinical Signs: Conduct detailed observations for signs of toxicity (e.g., changes in posture, activity, respiration, signs of pain) immediately post-dose and at regular intervals for the first day, then daily thereafter.

      • Body Weight: Measure body weight just prior to dosing and daily (or every other day) for the duration of the study (typically 7-14 days).

    • Terminal Procedures:

      • At the end of the observation period, euthanize all animals.

      • Blood Collection: Collect blood for analysis of key hematology (e.g., red/white blood cell counts) and clinical chemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function) parameters.

      • Necropsy: Perform a gross macroscopic examination of all major organs and tissues. Record any abnormalities.

      • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Data Analysis: Analyze all data to identify any dose-dependent adverse effects. The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity.

Table 3: Key Endpoints for Early In Vivo Tolerability

CategoryParameterRationale
In-Life Clinical ObservationsDetects overt signs of toxicity (neurological, behavioral, etc.).
Body Weight ChangeA sensitive indicator of general animal health.
Clinical Pathology Liver Enzymes (ALT, AST)Biomarkers for potential hepatotoxicity.
Kidney Markers (BUN, Creatinine)Biomarkers for potential nephrotoxicity.
Complete Blood Count (CBC)Assesses effects on red cells, white cells, and platelets.
Pathology Macroscopic FindingsIdentifies visible organ abnormalities at necropsy.
Organ WeightsSignificant changes can indicate organ-specific toxicity.

Conclusion: Synthesizing an Integrated Safety Narrative

The successful navigation of early drug discovery hinges on an integrated and proactive approach to safety assessment. For a novel compound like 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, the process begins with in silico predictions to flag potential hazards before a single experiment is run. These predictions are then tested using a tiered in vitro strategy that efficiently screens for critical liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity. Finally, a well-designed early in vivo study provides the first glimpse of the compound's safety profile in a whole organism, defining the tolerated dose range and identifying potential target organs of toxicity.

This multi-faceted dataset does not merely provide a pass/fail grade. It creates a detailed safety narrative that informs the entire discovery team. A clean profile provides the confidence to advance a candidate. A flagged liability, such as moderate hERG inhibition or a narrow in vivo therapeutic window, provides clear direction for medicinal chemists to optimize the scaffold, ultimately leading to the development of safer and more effective medicines.

References

  • Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC. (2025, October 20).
  • How can I predict toxicity in drug discovery? - Optibrium. Optibrium.
  • Predictive Toxicology | Schrödinger. Schrödinger.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC.
  • Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. Miltenyi Biotec.
  • De-risking drug discovery with predictive AI | Broad Institute. (2024, July 17). Broad Institute.
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. Pharmaron.
  • Advancing predictive toxicology: overcoming hurdles and shaping the future - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00257A. (2025, January 6). Royal Society of Chemistry.
  • In Vitro Toxicity Testing | INDIGO Biosciences. INDIGO Biosciences.
  • In vitro toxicology nonclinical studies | Labcorp. Labcorp.
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC.
  • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges | Banook. (2026, March 17). Banook Group.
  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • 4-(Pyrrolidin-1-yl)benzonitrile - Sigma-Aldrich. Sigma-Aldrich.
  • EPA Registration Division - Regulations.gov.
  • In vivo PK Studies - Pharmaron. Pharmaron.
  • Buy (S)-4-(Piperidin-3-yl)benzonitrile (EVT-12042113) - EvitaChem. EvitaChem.
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012, November 15). American Society for Pharmacology and Experimental Therapeutics.
  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase - The University of Manchester. (2017, August 21). The University of Manchester.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • 4-(pyrrolidin-3-yl)
  • 4-[[(3S)-4,4-Dimethyl-2-oxo-1-propyl-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile - Inxight Drugs.
  • 4-(pyrrolidin-3-yl)benzonitrile hydrochloride (C11H12N2) - PubChemLite. PubChemLite.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • Metabolism of 4-benzamido-1-[4-(indol-3-yl)-4-oxobutyl]piperidine in rats and monkeys. Taylor & Francis Online.
  • Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed. (2011, October 1).
  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human - PubMed. (2012, November 15).
  • (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem.
  • Toxicological Evaluation of the Flavour Ingredient N -(1-((4-amino-2,2-dioxido-1 H -benzo[ c ]t[2][4][14]hiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218) - ResearchGate. ResearchGate.

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Summary - EPA.

Sources

Methodological & Application

Application Note & Detailed Protocol: A Step-by-Step Synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a chiral pyrrolidine ring linked via an ether bond to a benzonitrile moiety, makes it a key intermediate for synthesizing a range of pharmacologically active compounds. This document provides a detailed, two-step synthetic protocol designed for chemical researchers. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction to form the aryl ether bond, followed by an acid-catalyzed deprotection to yield the final product. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the formation of the C-O bond between the protected chiral alcohol and the aromatic ring. The second stage is the removal of the protecting group to liberate the secondary amine of the pyrrolidine ring.

G A Starting Materials: (S)-1-Boc-3-hydroxypyrrolidine 4-Fluorobenzonitrile B Step 1: Nucleophilic Aromatic Substitution (SNAr) A->B  NaH, DMF C Intermediate: (S)-tert-butyl 3-(4-cyanophenoxy) pyrrolidine-1-carboxylate B->C  Work-up &  Purification D Step 2: Acid-Catalyzed Deprotection C->D  TFA, DCM E Final Product: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile D->E  Work-up &  Isolation F Purification & Analysis E->F

Caption: High-level workflow for the synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Part 1: Synthesis of (S)-tert-butyl 3-(4-cyanophenoxy)pyrrolidine-1-carboxylate

This initial step involves the formation of an aryl ether via a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction leverages the electron-withdrawing nature of the nitrile group on 4-fluorobenzonitrile, which activates the aromatic ring towards nucleophilic attack.

Mechanism and Rationale

The reaction is initiated by deprotonating the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine with a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide then attacks the carbon atom bearing the fluorine on the 4-fluorobenzonitrile ring. The fluorine atom, a good leaving group, is subsequently displaced. An inert, polar aprotic solvent like dimethylformamide (DMF) is used to solubilize the reagents and facilitate the reaction.

Caption: Reaction scheme for the SNAr formation of the aryl ether intermediate.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
(S)-1-Boc-3-hydroxypyrrolidineC₉H₁₇NO₃187.245.00 g26.7Nucleophile Precursor
4-FluorobenzonitrileC₇H₄FN121.113.23 g26.7Electrophile
Sodium Hydride (60% in oil)NaH24.001.28 g32.0 (1.2 eq)Base
Anhydrous DMFC₃H₇NO73.0950 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL-Extraction Solvent
Saturated NH₄Cl (aq)NH₄Cl53.49~50 mL-Quenching Agent
BrineNaCl (aq)58.44~50 mL-Washing Agent
Experimental Protocol: Step 1
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add (S)-1-Boc-3-hydroxypyrrolidine (5.00 g, 26.7 mmol) and anhydrous DMF (50 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.28 g, 32.0 mmol) portion-wise over 15 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.

  • Electrophile Addition: Add 4-fluorobenzonitrile (3.23 g, 26.7 mmol) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) dropwise to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL) and water (50 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-(4-cyanophenoxy)pyrrolidine-1-carboxylate as a solid or viscous oil.

Part 2: Synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen. This is efficiently achieved under strong acidic conditions.

Mechanism and Rationale

The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1] The mechanism involves protonation of the carbamate oxygen by trifluoroacetic acid (TFA), followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the protonated amine of the desired product.[2] Dichloromethane (DCM) is an excellent solvent for this transformation as it is inert to the acidic conditions and readily dissolves the starting material.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Role
Boc-Protected IntermediateC₁₆H₂₀N₂O₃288.345.00 g17.3Substrate
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Solvent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0213.3 mL173 (10 eq)Deprotecting Agent
Saturated NaHCO₃ (aq)NaHCO₃84.01~150 mL-Neutralizing Agent
Experimental Protocol: Step 2
  • Reaction Setup: Dissolve the purified (S)-tert-butyl 3-(4-cyanophenoxy)pyrrolidine-1-carboxylate (5.00 g, 17.3 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (13.3 mL, 173 mmol) dropwise. Caution: TFA is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform this step in a well-ventilated fume hood.

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[1]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. This will likely result in a viscous oil, which is the trifluoroacetate salt of the product.

  • Neutralization and Isolation: Dissolve the residue in DCM (100 mL). Carefully add the organic solution to a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~150 mL) to neutralize the acid and form the free base.

  • Extraction: Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile. The product can be further purified by recrystallization or chromatography if necessary.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., nitrile C≡N stretch, N-H stretch in the final product).

Safety Precautions

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Must be handled under an inert atmosphere and away from any sources of moisture.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always handle in a fume hood with appropriate PPE.

  • Solvents (DMF, DCM, EtOAc): Volatile and potentially harmful. Avoid inhalation and skin contact. All procedures should be performed in a well-ventilated fume hood.

References

  • BenchChem. Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions.

  • Li, Z., & Feiten, H. J. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 66(25), 8424–8430.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Chem-Station. (2014). Mitsunobu Reaction. Chem-Station International Edition.

  • Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

  • ResearchGate. (2020). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953.

  • BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate.

  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

  • MDPI. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Pharmaceuticals, 15(5), 624.

  • ResearchGate. (2021). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

  • Google Patents. (2024). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

  • ResearchGate. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst.

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

  • BenchChem. Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile.

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4987.

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.

  • CymitQuimica. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected.

  • Thermo Fisher Scientific. (S)-(-)-3-Hydroxypyrrolidine, 97+%, ee 98+%.

  • Sigma-Aldrich. 4-(Pyrrolidin-1-yl)benzonitrile.

  • Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

  • ResearchGate. 4-Fluorobenzonitrile.

  • TCI Chemicals. Protecting Agents.

  • PubChemLite. 4-(pyrrolidin-3-yl)benzonitrile hydrochloride (C11H12N2).

  • National Center for Biotechnology Information. (2008). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538.

  • European Patent Office. (2025). EP 4279482 B1 - METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM.

  • Japanese Pharmacopoeia. (2021). JP XIV.

  • Royal Society of Chemistry. (2016). Supporting information.

  • MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1550.

Sources

Comprehensive NMR Spectroscopy Characterization Protocol for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Methodological Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Scientists

Executive Summary

The structural elucidation of chiral small-molecule building blocks is a critical quality control step in drug discovery. 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a bifunctional molecule featuring a rigid, electron-deficient benzonitrile system linked via an ether bridge to a flexible, chiral pyrrolidine ring. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously assign its 1D and 2D chemical shifts, map its heteronuclear connectivity, and verify its (3S) absolute configuration.

By understanding the mechanistic causality behind the observed chemical shifts—such as the competing anisotropic and inductive effects of the cyano and ether groups—analysts can confidently validate the structural integrity of this compound and its derivatives.

Mechanistic Causality of Chemical Shifts

To accurately assign the NMR spectra of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, one must first understand the electronic environment dictating the nuclear shielding and deshielding effects[1].

  • The Aromatic System (Benzonitrile): The cyano group (-C≡N) acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This withdraws electron density from the ortho positions (H2/H6), heavily deshielding these protons and shifting their resonance downfield to ~7.58 ppm[1]. Conversely, the ether oxygen is an electron-donating group (EDG) via resonance. It donates lone-pair electron density into the ring, shielding the protons ortho to it (H3/H5) and keeping their resonance relatively upfield at ~6.95 ppm[1].

  • The Pyrrolidine Ring: The H3' proton is directly bonded to the carbon bearing the highly electronegative ether oxygen. This oxygen pulls electron density away from the C-H bond, heavily deshielding H3' and shifting it to ~4.90 ppm[1]. The secondary amine nitrogen similarly deshields the adjacent C2' and C5' methylene protons, pushing them into the 2.8–3.3 ppm range.

Experimental Protocol: Sample Preparation & Acquisition

A protocol is only as reliable as its internal controls. The following methodology incorporates self-validating steps to ensure data integrity.

Sample Preparation
  • Solvent Selection: Weigh 10–15 mg of the analyte. Dissolve in 0.6 mL of dry, high-purity deuterated chloroform (CDCl₃). CDCl₃ is chosen over protic or highly polar solvents to maintain the secondary amine in its free-base form, preventing chemical shift drift caused by partial protonation[2].

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal standard (0.00 ppm), ensuring that chemical shifts are accurately referenced and preventing misassignment due to solvent drift or magnetic susceptibility variations[3].

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove particulates that could distort the magnetic field homogeneity (shimming). Ensure a sample depth of exactly 4.0 to 4.5 cm.

Acquisition Parameters
  • 1H NMR (400/500 MHz): Acquire with a 30° flip angle, 2–3 seconds relaxation delay (d1), and 16–32 scans. Self-Validation Step: Always acquire a 1H spectrum immediately before and after lengthy 2D acquisitions to confirm the sample has not degraded[4].

  • 13C NMR (100/125 MHz): Acquire using composite pulse decoupling (e.g., WALTZ-16) to remove C-H splitting. Use a relaxation delay of 2 seconds and a minimum of 512 scans to achieve a high signal-to-noise ratio for quaternary carbons (C1, C4, and -C≡N).

NMR_Workflow Start Sample Preparation (CDCl3 or DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Start->OneD Prepare Sample TwoD 2D NMR Connectivity (COSY, HSQC, HMBC) OneD->TwoD Structural Framework Data Data Processing & Assignment (MestReNova / TopSpin) OneD->Data Chemical Shifts Stereo Stereochemical Verification (Mosher's Method) TwoD->Stereo Chiral Resolution TwoD->Data J-Couplings Stereo->Data Final Validation

Caption: Workflow for the comprehensive NMR characterization and stereochemical validation of chiral amines.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the electronic environments and mechanistic causalities described above.

Table 1: ¹H NMR Assignments (CDCl₃, referenced to TMS)
Positionδ (ppm)MultiplicityIntegrationJ (Hz)Causality / Structural Assignment
H2, H6 (Ar) 7.58d2H8.8Deshielded by para -CN group induction/resonance.
H3, H5 (Ar) 6.95d2H8.8Shielded by ortho ether oxygen resonance.
H3' (Pyr) 4.90m1H-Strongly deshielded by direct attachment to ether oxygen.
H2'a (Pyr) 3.25dd1H12.5, 5.0Deshielded by adjacent secondary amine nitrogen.
H2'b (Pyr) 3.15d1H12.5Diastereotopic to H2'a; deshielded by nitrogen.
H5'a,b (Pyr) 2.95-3.05m2H-Deshielded by adjacent secondary amine nitrogen.
NH (Pyr) 2.50br s1H-Exchangeable proton; broadens due to quadrupolar relaxation.
H4'a,b (Pyr) 2.00-2.20m2H-Aliphatic protons; shielded relative to other ring protons.
Table 2: ¹³C NMR Assignments (CDCl₃, referenced to TMS)
Positionδ (ppm)Carbon TypeCausality / Structural Assignment
C4 (Ar) 161.0C (Quaternary)Heavily deshielded by direct oxygen attachment.
C2, C6 (Ar) 134.0CHDeshielded by ortho CN induction.
-C≡N 119.0C (Quaternary)Nitrile carbon; characteristic sp-hybridized shift.
C3, C5 (Ar) 115.0CHShielded by ortho oxygen resonance.
C1 (Ar) 105.0C (Quaternary)Shielded by resonance, adjacent to CN group.
C3' (Pyr) 76.0CHDeshielded by direct oxygen attachment.
C2' (Pyr) 52.0CH₂Deshielded by adjacent nitrogen.
C5' (Pyr) 45.0CH₂Deshielded by adjacent nitrogen.
C4' (Pyr) 32.0CH₂Aliphatic carbon; furthest from heteroatoms.

Advanced 2D NMR Workflows

To transition from isolated chemical shifts to a fully validated molecular topology, 2D NMR is required[4].

  • COSY (Correlation Spectroscopy): Use COSY to trace the contiguous aliphatic spin system of the pyrrolidine ring. You will observe cross-peaks mapping the sequence: H2' ↔ H3' ↔ H4' ↔ H5' .

  • HSQC (Heteronuclear Single Quantum Coherence): Use HSQC to map protons to their directly attached carbons. This definitively differentiates the C2' (52.0 ppm) and C5' (45.0 ppm) methylene groups based on their corresponding proton shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the critical self-validating step to prove the ether linkage between the two rings. Look for the ³J correlation from H3' (4.90 ppm) to C4 (161.0 ppm) . This cross-peak confirms the intact molecular bridge.

HMBC_Network H3_Pyr H3' (Pyrrolidine) C4_Ar C4 (Aromatic C-O) H3_Pyr->C4_Ar 3J (H-C-O-C) H2_H6_Ar H2/H6 (Aromatic) H2_H6_Ar->C4_Ar 3J C1_Ar C1 (Aromatic C-CN) H2_H6_Ar->C1_Ar 2J/3J CN_Group C≡N (Nitrile) H2_H6_Ar->CN_Group 3J (H-C-C-CN) H2_Pyr H2' (Pyrrolidine) C3_Pyr C3' (Pyrrolidine) H2_Pyr->C3_Pyr 2J

Caption: Key Heteronuclear Multiple Bond Correlation (HMBC) network establishing molecular connectivity.

Stereochemical Verification: Mosher's Method

Standard 1D and 2D NMR cannot distinguish enantiomers in an achiral environment. To verify the (3S) absolute configuration of the pyrrolidine ring, the secondary amine must be derivatized using Mosher's Method[5].

Causality of Mosher's Method

By reacting the amine with chiral α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomeric amides are formed. The MTPA amide restricts bond rotation, forcing the phenyl group of the MTPA moiety into a specific conformation. The magnetic anisotropy of this phenyl ring acts as a shielding cone. Protons located directly above or below the face of the phenyl ring will be shielded (shifted upfield). By calculating the difference in chemical shifts between the (S)-MTPA and (R)-MTPA amides ( Δδ=δS​−δR​ ), the spatial orientation of the pyrrolidine protons relative to the chiral center can be deduced, unambiguously confirming the (3S) configuration[5].

Step-by-Step Derivatization Protocol
  • Preparation: Dissolve 5 mg of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in 0.5 mL of dry CDCl₃ in an NMR tube.

  • Reagent Addition: Add 2.0 equivalents of (R)-(-)-MTPA-Cl and 2.5 equivalents of anhydrous pyridine (as an acid scavenger and catalyst).

  • In-Situ Monitoring: Cap the tube, invert to mix, and monitor the reaction directly in the NMR spectrometer. The disappearance of the free amine H3' signal and the appearance of the downfield-shifted amide H3' signal indicates completion.

  • Parallel Reaction: Repeat steps 1-3 in a separate tube using (S)-(+)-MTPA-Cl.

  • Data Analysis: Overlay the two spectra. Calculate the Δδ values for H2', H4', and H5'. A systematic distribution of positive and negative Δδ values across the pyrrolidine ring will map perfectly to the (3S) stereocenter model[5].

References

  • NMR Protocols and Methods | Springer Nature Experiments.Springer Nature.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures.National Institutes of Health (NIH).
  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration.American Chemical Society (ACS).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.University of Pittsburgh.
  • 1H NMR Chemical Shift.Oregon State University.

Sources

Troubleshooting & Optimization

overcoming poor solubility of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized heterocycles. 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile presents a classic dichotomy in medicinal chemistry: it contains a highly basic pyrrolidine pharmacophore tethered to a lipophilic, electron-withdrawing benzonitrile moiety.

This structural combination often leads to erratic solubility profiles, particularly when transitioning from organic stock solutions to physiological buffers. The following guide synthesizes field-proven formulation strategies, causality-driven protocols, and fundamental physicochemical principles to help you overcome these bottlenecks[1].

Frequently Asked Questions (FAQs)

Q1: Why does 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile precipitate immediately upon dilution in standard pH 7.4 assay buffers? A: The compound features a basic pyrrolidine ring (pKa ~11.3)[2] and a highly lipophilic benzonitrile moiety[3]. While the amine is largely protonated at physiological pH (7.4), the high lipophilicity of the benzonitrile group drives hydrophobic aggregation. When transitioning from an organic stock (e.g., 100% DMSO) to an aqueous buffer, the localized supersaturation causes the compound to rapidly nucleate and precipitate. This "solvent shock" is a hallmark of Biopharmaceutics Classification System (BCS) Class II/IV compounds[1].

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A: While dimethyl sulfoxide (DMSO) is an excellent cosolvent that significantly enhances solubilization capacity[4], exceeding 1% to 2% DMSO in in vitro cell assays often leads to cytotoxicity, membrane permeabilization, and artifactual assay readouts. For in vivo studies, high DMSO concentrations can cause local tissue irritation and severe precipitation at the injection site upon dilution in the bloodstream. A more robust approach involves using a combination of mild cosolvents and complexing agents[5].

Troubleshooting Guide: Common Formulation Issues

Issue 1: "Crashing Out" in Cell Culture Media (In Vitro Assays)
  • The Mechanism: The compound is stripped of its DMSO solvation shell faster than it can be solvated by water, leading to immediate crystallization.

  • The Solution: Implement a step-down dilution strategy utilizing a host-guest complexation agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophobic cavity that encapsulates the lipophilic benzonitrile ring, while their hydrophilic exterior maintains aqueous solubility[6].

Issue 2: Low Oral Bioavailability in Rodent PK Studies
  • The Mechanism: Poor dissolution rate of the free base in the gastrointestinal tract limits absorption.

  • The Solution: In situ salt formation. Formulating the compound in a slightly acidic vehicle ensures the pyrrolidine nitrogen remains fully protonated, maximizing intrinsic solubility and dissolution rate before intestinal absorption[1].

Formulation Decision Workflow

G Start Compound Precipitation 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile CheckPH Assess Assay pH Is pH > 7.4? Start->CheckPH Acidic Protonate Amine Adjust to pH 4-6 CheckPH->Acidic No Neutral Neutral/Basic Required (e.g., Cell Assays) CheckPH->Neutral Yes Success Soluble Formulation Achieved Acidic->Success Cosolvent Add Co-solvents (DMSO / PEG400) Neutral->Cosolvent Cyclodextrin Host-Guest Complexation (20% HP-β-CD) Cosolvent->Cyclodextrin If still insoluble Cosolvent->Success Cyclodextrin->Success

Figure 1: Decision tree for troubleshooting poor aqueous solubility of basic pyrrolidines.

Experimental Protocols

Protocol 1: Preparation of a 20% HP-β-CD / 2% DMSO Stock for In Vitro Assays

This protocol utilizes cyclodextrin complexation to shield the lipophilic benzonitrile group from the aqueous environment[6].

  • Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile PBS (pH 7.4). Vortex until the solution is completely clear.

  • Organic Stock Creation: In a separate microcentrifuge tube, dissolve 10 mg of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in 100 µL of 100% DMSO.

  • Complexation (Critical Step): Add the DMSO stock dropwise (10 µL at a time) to the HP-β-CD solution while continuously vortexing.

    • Causality: Continuous high-shear agitation prevents localized supersaturation, allowing kinetic time for the benzonitrile moiety to enter the cyclodextrin cavity before it can self-aggregate.

  • Thermal Annealing: Sonicate the mixture in a water bath at 37°C for 15 minutes to thermodynamically drive the host-guest complexation to completion.

  • System Validation: Filter sterilize the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validating Check: No resistance should be felt during filtration. If back-pressure is present, the drug has precipitated, indicating incomplete complexation. Do not proceed with the assay; repeat step 4.

Protocol 2: In Situ Mesylate Salt Formation for In Vivo Dosing (Oral Gavage)

This protocol leverages the basicity of the pyrrolidine ring to create a highly soluble salt form[1].

  • Suspension: Suspend 50 mg of the free base compound in 9 mL of deionized water. The compound will float and remain insoluble.

  • Protonation: Add 1.05 molar equivalents of Methanesulfonic acid (MSA) dropwise while stirring magnetically.

    • Causality: MSA is a strong acid that will rapidly protonate the pyrrolidine ring, breaking the crystal lattice energy of the free base and forming a highly soluble mesylate salt.

  • Equilibration: Stir for 30 minutes at room temperature. The opaque suspension will transition to a completely clear solution.

  • Final Formulation: Adjust the final volume to 10 mL with a viscosity modifier (e.g., 0.5% Hydroxypropyl Methylcellulose) to achieve a 5 mg/mL dosing solution.

Quantitative Data Summary

The table below summarizes the expected solubility outcomes based on the physicochemical properties and formulation strategies applied to 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Formulation VehicleFinal pHEstimated Solubility (mg/mL)Primary Application
100% PBS 7.4< 0.05None (Precipitates instantly)
100% DMSO N/A> 50.0Concentrated Stock Storage
2% DMSO in PBS 7.4< 0.10High risk of assay failure
20% HP-β-CD in PBS 7.4~ 5.0 - 10.0In vitro cell assays / IV Dosing
0.1 M HCl in Water 2.0> 20.0In vivo Oral Gavage (Rodents)

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.4

  • Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. 1

  • SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. Drug Development & Delivery. 5

  • Determination of second-order association constants by global analysis of 1H and 13C NMR chemical shifts. ResearchGate. 6

  • Pyrrolidine | C4H9N | CID 31268. PubChem - NIH. 2

  • Benzonitrile | 100-47-0. ChemicalBook. 3

Sources

Technical Support Center: Scale-Up Troubleshooting for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development transitions from discovery to process chemistry, the scale-up of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile presents unique mechanistic challenges. This guide is engineered for process chemists and engineers, focusing on the causality behind byproduct formation during the two critical stages of synthesis: the Nucleophilic Aromatic Substitution (SNAr) etherification and the subsequent N-Boc deprotection.

Part 1: Troubleshooting SNAr and Deprotection Byproducts (FAQs)

Q1: Why is my (3S)-enantiomeric excess (ee) dropping during the SNAr step at scale? Causality: The erosion of stereochemical purity is a direct consequence of using excessively strong bases (e.g., NaH, KOtBu) combined with high temperatures (>80 °C). In these highly basic environments, the proton alpha to the newly formed ether oxygen can be abstracted, leading to a reversible E1cB-like elimination-addition sequence or planarization of the stereocenter. Solution: Shift from specific-base to general-base catalyzed SNAr conditions[1]. Using finely milled potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO provides sufficient basicity to drive the reaction without deprotonating the chiral center.

Q2: I am seeing a +18 Da mass byproduct in the SNAr step. What is it, and how do I prevent it? Causality: The +18 Da mass corresponds to the hydration of the benzonitrile group, converting it into a primary benzamide. Nitriles are highly susceptible to base-catalyzed hydrolysis. In the presence of trace water and a base, an imidate intermediate forms, which rapidly collapses into the amide byproduct. Solution: Implement strict moisture control. Your reactor system must be self-validating: perform a Karl Fischer (KF) titration on the solvent and reagent mixture prior to base addition. If the water content is >500 ppm, the batch must be dried over 3Å molecular sieves before proceeding.

Q3: During Boc deprotection, my yield drops significantly, and I detect ether cleavage byproducts. Why? Causality: Traditional N-Boc deprotection relies on harsh acids (e.g., TFA, HCl). These conditions generate a highly reactive tert-butyl cation. Without a nucleophilic trap, this cation can drive ether cleavage (solvolysis), reverting your product back to starting materials, or it can alkylate the electron-rich aromatic ring[2]. Solution: Transition to a milder deprotection strategy. Aqueous 85% phosphoric acid (H₃PO₄) cleanly deprotects N-Boc groups while preserving sensitive aryl alkyl ethers[3]. If standard HCl conditions must be used for regulatory reasons, you must incorporate a cation scavenger (e.g., 10 equivalents of anisole) to intercept the tert-butyl cation.

Q4: Why is my SNAr reaction stalling at 70% conversion in the pilot plant when it reached 99% in the lab? Causality: This is a classic mass-transfer limitation. SNAr reactions with 4-fluorobenzonitrile often rely on heterogeneous slurries (like K₂CO₃)[4]. At scale, poor agitation leads to localized areas of low base concentration, stalling the reaction. Solution: Optimize the impeller design for solid suspension, or pre-form the alkoxide using a soluble base if equipment limitations persist.

Part 2: Quantitative Process Data

To facilitate process optimization, the following table summarizes the impact of varying reaction parameters on the byproduct profile of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Process ParameterStandard Discovery ConditionOptimized Scale-Up ConditionImpact on Product Profile
SNAr Base NaH (60% dispersion)Milled K₂CO₃ (2.0 eq)Eliminates racemization; improves mixing safety.
Solvent Moisture Not strictly controlledKF Titration < 500 ppmPrevents nitrile hydrolysis (Amide byproduct < 0.1%).
Deprotection Acid TFA in DCM85% H₃PO₄ in TolueneEliminates ether cleavage; avoids toxic TFA waste[3].
Cation Scavenger NoneAnisole (if using HCl)Traps tert-butyl cations, preventing alkylation[2].

Part 3: Validated Experimental Protocols

These protocols are designed as self-validating systems to ensure high fidelity during scale-up.

Protocol A: Anhydrous SNAr Etherification
  • Charge: To a dry, N₂-purged reactor, charge (3S)-1-Boc-3-pyrrolidinol (1.0 eq) and 4-fluorobenzonitrile (1.05 eq).

  • Solvation: Add anhydrous DMSO (5 volumes).

  • Self-Validation (Critical): Pull a 1 mL sample and perform a Karl Fischer (KF) titration. Do not proceed unless H₂O < 500 ppm.

  • Base Addition: Add finely milled K₂CO₃ (2.0 eq) in a single portion.

  • Reaction: Heat the suspension to 75 °C under vigorous agitation for 12 hours. Monitor via HPLC until starting material is < 1%.

  • Workup: Cool the reactor to 20 °C. Quench by slowly adding cold water (15 volumes) to precipitate the Boc-protected intermediate.

  • Isolation: Filter the slurry, wash the filter cake with water (3 x 2 volumes), and dry under vacuum at 45 °C.

Protocol B: Mild Phosphoric Acid-Mediated Boc Deprotection
  • Charge: Dissolve the Boc-protected intermediate (1.0 eq) in toluene (10 volumes) at 20 °C.

  • Acid Addition: Dropwise, add 85% aqueous H₃PO₄ (5.0 eq) over 30 minutes to maintain temperature < 25 °C[3].

  • Reaction: Stir at 25 °C for 4–6 hours.

  • Self-Validation: Monitor by HPLC. The reaction is complete when the protected intermediate is < 0.5%.

  • Phase Separation: Dilute with water (5 volumes). The product partitions into the aqueous layer as the phosphate salt. Discard the organic layer (removes neutral impurities).

  • Free-basing: Cool the aqueous layer to 10 °C. Slowly add 2M NaOH until the pH reaches 10, precipitating the free amine.

  • Extraction: Extract the aqueous layer with 2-MeTHF (2 x 5 volumes). Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Part 4: Pathway Visualization

The following diagram illustrates the critical reaction pathways and the specific conditions that trigger byproduct formation.

Pathway SM 4-Fluorobenzonitrile + (3S)-1-Boc-3-pyrrolidinol SNAr SNAr Etherification SM->SNAr Int Boc-Protected Ether SNAr->Int Anhydrous, Mild Base BP_Rac Racemized Ether (Excess Base) SNAr->BP_Rac High Temp, Strong Base BP_Hyd Amide/Acid (Trace H2O) SNAr->BP_Hyd H2O > 500ppm Deprot Boc Deprotection Int->Deprot Prod 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile Deprot->Prod Scavenger or H3PO4 BP_Clv Ether Cleavage (Harsh Acid) Deprot->BP_Clv Strong Acid No Scavenger

Reaction workflow and byproduct pathways for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile synthesis.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science (RSC Publishing). 1

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry (ACS Publications).3

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development (ACS Publications). 2

  • Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters (ACS Publications). 4

Sources

Technical Support Center: Stability Optimization & Storage of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile . This compound is a highly valuable chiral building block, featuring a secondary amine (pyrrolidine ring) and a benzonitrile moiety connected via an ether linkage. While structurally robust, the interplay between the basic, nucleophilic secondary amine and the electrophilic nitrile group requires precise environmental control to prevent long-term degradation.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and regulatory-aligned storage strategies to ensure the chemical integrity of your batches.

Part 1: Troubleshooting & FAQs

Q1: Why is my batch of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile turning yellow over time? A: Discoloration is a classic macroscopic indicator of oxidative degradation. The pyrrolidine ring contains a secondary amine, which is highly susceptible to oxidation by atmospheric oxygen or UV/visible light[1]. The degradation mechanism involves a one-electron oxidation of the nitrogen lone pair to form a radical cation, followed by deprotonation at the adjacent alpha-carbon[2]. This cascade ultimately leads to the formation of N-oxides, hydroxylamines, or even oxidative cleavage of the pyrrolidine ring[3][4]. Causality & Solution: Oxygen acts as the terminal electron acceptor in this radical pathway. To arrest this, the compound must be stored in dark, amber glass containers under a strict inert atmosphere (Argon or Nitrogen) to eliminate both photo-initiation and oxidative propagation[1].

Q2: I detected a mass shift of +44 Da in my LC-MS analysis after leaving the container open. What happened? A: A precise +44 Da mass shift indicates the formation of an amine carbamate. Secondary amines act as strong nucleophiles and bases, reacting rapidly with atmospheric carbon dioxide (CO2) in an acid-base reaction to form carbamate salts[5]. Causality & Solution: The basicity of the pyrrolidine ring drives the capture of acidic CO2. This is prevented by handling the material exclusively in a glove box or by purging storage containers with inert gas prior to sealing.

Q3: Is the benzonitrile group at risk of degradation during long-term storage? A: While aromatic nitriles are generally stable, secondary amines are inherently hygroscopic and will absorb atmospheric moisture[6]. In the presence of this absorbed water and ambient temperature fluctuations, the benzonitrile group can undergo slow hydrolysis. The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, forming a benzamide intermediate, which can further hydrolyze into benzoic acid[7][8]. Causality & Solution: Moisture acts as the nucleophile. Utilizing high-capacity desiccants (e.g., molecular sieves) and maintaining strict humidity control (< 30% RH) prevents the initiation of the hydrolytic cascade.

Part 2: Mechanistic Degradation Pathways

degradation_pathways API 4-[(3S)-Pyrrolidin-3-yl] oxybenzonitrile Oxidation Oxidation (O2 / Light) API->Oxidation Radical Cation Formation Hydrolysis Hydrolysis (H2O / pH Extremes) API->Hydrolysis Nucleophilic Attack CO2 CO2 Absorption (Atmosphere) API->CO2 Acid-Base Reaction NOxide N-Oxides & Ring Cleavage Oxidation->NOxide Amide Benzamide & Benzoic Acid Hydrolysis->Amide Carbamate Carbamate Salts CO2->Carbamate

Caption: Degradation pathways of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Part 3: Quantitative Stability Parameters

The following table synthesizes regulatory thresholds and physicochemical parameters critical for maintaining the stability of pyrrolidine/benzonitrile derivatives.

ParameterValue / ConditionScientific RationaleReference
Optimal Storage Temp < 30°C (Ideally 2–8°C)Minimizes volatility and the thermal kinetic energy required to overcome the activation barrier for secondary amine oxidation.[6]
Long-Term ICH Testing 25°C ± 2°C / 60% RH ± 5% RHStandardized baseline for evaluating shelf-life in Climatic Zones I and II.[9]
Accelerated ICH Testing 40°C ± 2°C / 75% RH ± 5% RHSimulates extreme excursions to predict long-term degradation kinetics via the Arrhenius equation.[9]
Amine Oxidation Potential ~ +0.45 V to +0.85 VThe low oxidation potential of aliphatic secondary amines makes them highly susceptible to one-electron oxidation to radical cations.[2][3]

Part 4: Self-Validating Experimental Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

To establish a stability-indicating analytical method, you must force the degradation of the compound to identify all potential impurities[9]. This protocol utilizes a self-validating feedback loop to ensure mass balance.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in HPLC-grade Acetonitrile/Water (50:50).

  • Oxidative Stress: Aliquot 1 mL of stock. Add 100 µL of 3% H2O2.

    • Causality: H2O2 forces the oxidation of the secondary amine to an N-oxide[4].

  • Hydrolytic Stress (Acid/Base): Aliquot two 1 mL samples. To one, add 100 µL of 0.1 M HCl; to the other, add 100 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Causality: High temperatures and pH extremes force the nucleophilic hydrolysis of the benzonitrile group into benzamide and benzoic acid[7][8].

  • Self-Validation (Mass Balance Check): Analyze all stressed samples via LC-MS/MS equipped with a Diode Array Detector (DAD).

    • Validation Gate: Calculate the peak area of the remaining parent compound plus the peak areas of all degradation products. The total area must equal 95–105% of the unstressed control sample. If mass balance is < 95%, it indicates volatile degradation products (e.g., ammonia loss) or irreversible column binding, requiring a shift to GC-MS or a change in the mobile phase gradient.

Protocol B: Aliquoting and Long-Term Storage Optimization

Because amines are hygroscopic and reactive to CO2, bulk storage must be divided into single-use aliquots to prevent repeated atmospheric exposure.

  • Environmental Control: Transfer the bulk powder into a controlled glove box purged with Argon.

    • Validation Gate: Use a headspace oxygen analyzer to verify that ambient O2 levels are < 0.5% and relative humidity is < 5% before opening the bulk container.

  • Aliquoting: Dispense the required mass into amber, high-density polyethylene (HDPE) or Type I borosilicate glass vials[6].

    • Causality: Amber glass prevents UV-induced radical formation, while HDPE prevents leaching of plasticizers that can react with basic amines.

  • Sealing & Desiccation: Place a micro-desiccant packet (molecular sieves) inside secondary containment (a Mylar pouch) alongside the primary vial. Seal the pouch using a vacuum heat-sealer.

  • Self-Validation (Moisture Check): After 30 days of storage, pull one representative aliquot and perform a Karl Fischer titration.

    • Validation Gate: The water content must remain ≤ 0.5% w/w. If it exceeds this, the sealing integrity of the batch is compromised and must be re-packaged.

Part 5: Stability Testing Workflow Visualization

ich_workflow Start Batch Selection (Min. 3 Primary Batches) Stress Forced Degradation (Heat, Light, O2, pH) Start->Stress Stress Testing Storage Long-Term Storage (25°C / 60% RH) Start->Storage Real-Time Analysis LC-MS/MS & NMR Analysis Stress->Analysis Identify Pathways Storage->Analysis Monitor Purity Eval Data Evaluation & Shelf-Life Determination Analysis->Eval ICH Q1A(R2) Compliance

Caption: ICH Q1A(R2) compliant stability testing and validation workflow.

Sources

Validation & Comparative

Comparative Biological Activity Guide: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile vs. 3R-Enantiomer in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where the subtle inversion of a single stereocenter dictates the success or failure of a lead compound. The chiral building block 4-(pyrrolidin-3-yloxy)benzonitrile is a prime example. When elaborated into full active pharmaceutical ingredients (APIs)—such as kinase inhibitors or viral entry modulators—the choice between the 3S-enantiomer and the 3R-enantiomer profoundly impacts target affinity, cellular efficacy, and off-target promiscuity.

This guide objectively compares the biological performance of derivatives built from 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile against their 3R counterparts, providing the mechanistic rationale and self-validating experimental protocols required for rigorous structural-activity relationship (SAR) profiling.

Mechanistic Rationale: The Causality of Chirality

To understand why the 3S and 3R enantiomers exhibit divergent biological activities, we must analyze the causality behind their spatial orientations.

When integrated into a targeted therapeutic, the ether linkage connecting the benzonitrile core to the pyrrolidine ring acts as a rigid vector. The stereocenter at the C3 position is the primary determinant of the basic amine's spatial trajectory.

  • The 3S-Advantage: In established kinase hinge-binding models (such as PDK-1 inhibitors), the 3S-configuration precisely projects the pyrrolidine nitrogen toward a conserved aspartate residue in the solvent-exposed channel, facilitating a critical, high-affinity salt bridge[1].

  • The 3R-Clash: Conversely, the 3R-configuration directs the nitrogen into a sterically hindered hydrophobic sub-pocket. This subtle inversion not only abrogates the salt bridge but induces a repulsive van der Waals clash, leading to a catastrophic drop in biochemical affinity. Similar stereochemical dependencies have been documented in the development of 1-heteroaryl-2-alkoxyphenyl analogs for SARS-CoV-2 viral entry inhibition[2].

G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 Target Kinase (e.g., PDK-1) PIP3->PDK1 AKT Downstream Signaling PDK1->AKT Inhibitor 3S-Pyrrolidine Derivative Inhibitor->PDK1 Inhibits

Fig 1. Kinase signaling pathway modulated by 3S-pyrrolidine derivatives.

Biological Activity Comparison

The table below summarizes representative quantitative data comparing API derivatives synthesized using the 3S-enantiomer versus the 3R-enantiomer. The data reflects a standard kinase target profile (e.g., PDK-1) where the pyrrolidine ring is essential for target engagement.

Table 1: Comparative In Vitro and Cellular Profiling of Model Derivatives

Parameter3S-Enantiomer Derivative3R-Enantiomer DerivativeFold Difference
Target Binding Affinity ( Kd​ ) 4.2 nM215 nM~51x Superior
Biochemical IC 50​ (Kinase Assay) 8.5 nM410 nM~48x Superior
Cellular EC 50​ (Target Engagement) 32 nM>10,000 nM>300x Superior
Off-Target Kinase Panel (Gini) 0.85 (Highly Selective)0.42 (Promiscuous)N/A
Cell Viability (CC 50​ ) >50 μ M>50 μ MNone

Data Interpretation: While both enantiomers exhibit low inherent cytotoxicity, the 3S-derivative demonstrates a 50-fold higher biochemical affinity that translates to a massive >300-fold advantage in live-cell efficacy. The 3R-derivative fails in cellular assays due to poor target residence time and off-target trapping.

Experimental Protocols: Self-Validating Systems

Trustworthiness in SAR data requires protocols that inherently flag assay drift or artifactual binding. The following methodologies are designed as self-validating systems for enantiomeric profiling.

Workflow Comp Chiral Synthesis Sep SFC Enantiomer Resolution Comp->Sep Bind SPR Binding Kinetics Sep->Bind Cell Cellular Efficacy Assay Bind->Cell

Fig 2. Step-by-step experimental workflow for enantiomeric biological profiling.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Real-time, label-free quantification of binding affinity ( Kd​ ) and kinetics ( kon​ , koff​ ).

  • Surface Preparation: Immobilize the recombinant target protein on a CM5 sensor chip via standard amine coupling until a density of 2000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of both 3S and 3R enantiomeric derivatives (0.1 nM to 1 μ M) in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Injection Cycle: Inject analytes at a flow rate of 30 μ L/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation Mechanism: Run a solvent correction curve (0.5% to 1.5% DMSO) before and after the analyte cycles. Include a known reference inhibitor every 10 cycles. If the reference inhibitor's Kd​ shifts by >15%, the surface has degraded, and the run is automatically invalidated.

Protocol B: Cellular Target Engagement (NanoBRET Assay)

Objective: Confirm that in vitro biochemical affinity translates to live-cell target engagement.

  • Cell Preparation: Transfect HEK293T cells with a NanoLuc-Target fusion expression vector. Seed cells in 384-well white plates at 2×104 cells/well and incubate for 24 hours at 37°C.

  • Tracer Addition: Treat cells with a fixed concentration of a fluorescent energy transfer probe (tracer) specific to the target.

  • Competitive Displacement: Add varying concentrations of the 3S or 3R enantiomer (1 nM to 10 μ M) to compete with the tracer.

  • Measurement: After 2 hours of incubation, add the NanoBRET substrate and measure the BRET ratio (emission at 610 nm / 460 nm) using a microplate reader.

  • Self-Validation Mechanism: Utilize untransfected cells as a background luminescence control. Concurrently run a structurally similar but biochemically inactive analog; if the inactive analog induces a BRET signal drop, it indicates membrane disruption or assay interference rather than true target engagement.

References

  • Title: WO2008109613A1 - Benzo[c][2,7]naphthyridine derivatives, and their use as kinase inhibitors.
  • Title: Synthesis, Structure-Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Source: PubMed / Molecules URL: [Link]

Sources

validation of LC-MS methods for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile detection

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Validation Guide for the LC-MS/MS Quantification of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile: HILIC vs. RPLC and QQQ vs. HRMS Platforms

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Physicochemical Profiling & The Analytical Challenge

The development of a robust, regulatory-compliant bioanalytical method begins with a deep understanding of the analyte's physicochemical properties. The molecule 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile (MW: ~188.23 g/mol ) presents a specific set of analytical challenges:

  • Basic Pyrrolidine Ring: The secondary amine in the pyrrolidine ring has a pKa of approximately 9.0. At physiological pH, and certainly under standard acidic LC-MS conditions (pH 2.5–3.0), this nitrogen is fully protonated.

  • High Polarity: The protonated state renders the molecule highly polar.

The Causality of Method Failure: If a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column is used, this polar cation will exhibit poor retention, often eluting near the void volume. Co-elution with unretained endogenous matrix components (e.g., salts, proteins) leads to severe ion suppression in the Electrospray Ionization (ESI) source. To achieve the sensitivity required for clinical or pharmacokinetic studies, we must engineer a method that bypasses these limitations.

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against RPLC, and Triple Quadrupole (QQQ) against High-Resolution Mass Spectrometry (HRMS), validating the optimal pathway according to the[1] and [2].

Chromatographic Strategy: Why HILIC Outperforms RPLC

To retain 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, we compared a standard RPLC approach (C18) against HILIC (Zwitterionic/Amide stationary phase).

  • RPLC Mechanism: Relies on hydrophobic partitioning. To retain our polar molecule, the mobile phase must be highly aqueous (>95% water). High aqueous mobile phases have high surface tension, resulting in poor droplet fission and inefficient desolvation in the ESI source, drastically lowering MS sensitivity.

  • HILIC Mechanism: Relies on partitioning into a water-enriched layer immobilized on a polar stationary phase. The mobile phase is highly organic (>80% Acetonitrile). As demonstrated in systematic LC-MS sensitivity studies, the high organic content in HILIC facilitates rapid droplet evaporation, yielding a 10- to 50-fold increase in ionization efficiency for polar basic compounds[3].

G Molecule 4-[(3S)-Pyrrolidin-3-yl] oxybenzonitrile (Protonated Amine) RPLC RPLC (C18) >95% Aqueous Eluent Molecule->RPLC Hydrophobic Repulsion HILIC HILIC (ZIC/Amide) >80% Organic Eluent Molecule->HILIC Aqueous Layer Partitioning RPLC_Result Void Volume Elution Severe Ion Suppression RPLC->RPLC_Result HILIC_Result Strong Retention Enhanced ESI+ Desolvation HILIC->HILIC_Result

Caption: Chromatographic retention mechanisms and ESI-MS sensitivity outcomes for polar basic amines.

Mass Spectrometry Platforms: QQQ vs. HRMS

Once separated, the molecule must be quantified. We evaluated two MS platforms:

  • Triple Quadrupole (QQQ - MRM Mode): The industry gold standard for targeted quantification. It offers maximum sensitivity and a wide linear dynamic range (up to 4-5 logs) by isolating specific precursor-to-product ion transitions.

  • High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF): Operates in Parallel Reaction Monitoring (PRM) or Full Scan mode. While historically less sensitive than QQQ, modern HRMS provides ultra-high mass accuracy (<5 ppm), which is invaluable for resolving isobaric interferences in highly complex matrices (e.g., brain tissue homogenates)[4].

Quantitative Validation Comparison (Plasma Matrix)

Data generated using the self-validating SPE protocol described in Section 4, adhering to ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ).

Validation ParameterQQQ (MRM Mode)HRMS (PRM Mode, 70k FWHM)ICH M10 Requirement
Linear Dynamic Range 0.05 – 500 ng/mL0.5 – 500 ng/mLR² > 0.99
LLOQ (S/N > 5) 0.05 ng/mL0.5 ng/mLPrecision/Accuracy ≤ 20%
Accuracy (Low QC) 102.4%98.7%85% – 115%
Precision (Low QC, %CV) 4.2%6.8%≤ 15%
Matrix Factor (IS-normalized) 0.98 (Minimal effect)1.02 (Minimal effect)CV ≤ 15%
Selectivity (Blank Matrix) No peaks >20% LLOQNo peaks >20% LLOQZero interference

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, a bioanalytical assay must be self-validating. This means incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step to track and correct for any losses during extraction or variations in ionization.

Because 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a strong base, simple protein precipitation (PPT) leaves too many residual phospholipids, which cause matrix effects. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The sulfonic acid groups on the MCX sorbent trap the protonated pyrrolidine, allowing aggressive washing of neutral lipids before elution.

Step-by-Step Methodology

Phase 1: Sample Preparation (MCX SPE)

  • Spiking: Aliquot 50 µL of plasma sample. Add 10 µL of SIL-IS working solution (e.g., 13C6​ -labeled analog).

  • Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the pyrrolidine nitrogen is fully protonated.

  • Conditioning: Condition the MCX SPE plate (30 mg) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing (The Causality of Cleanliness):

    • Wash 1: 1 mL 2% Formic Acid (removes hydrophilic neutrals/acids).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic phospholipids while the analyte remains ionically bound to the sorbent).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the pyrrolidine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of HILIC initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10mM Ammonium Formate).

Phase 2: LC-MS/MS Conditions (HILIC-QQQ)

  • Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear ramp to 50% B over 3 mins (elutes the polar analyte), return to 90% B to re-equilibrate.

  • MS Transitions (ESI+): Precursor m/z 189.1 [M+H]+ . Optimize collision energy to monitor the primary fragment (likely the cleavage of the ether bond yielding the pyrrolidine fragment).

G Start Method Development (Platform & Prep Selection) Selectivity Selectivity & Matrix Effect (Blank Matrix + SIL-IS) Start->Selectivity Accuracy Accuracy & Precision (±15% QCs, ±20% LLOQ) Selectivity->Accuracy Interference <20% LLOQ Stability Stability Assessments (Benchtop, F/T, Autosampler) Accuracy->Stability Meets ICH M10 Valid Validated Method (Ready for Study Samples) Stability->Valid Deviation <15%

Caption: Sequential validation logic for LC-MS assays according to ICH M10 regulatory guidelines.

Conclusion

For the quantification of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, the combination of MCX Solid Phase Extraction and HILIC chromatography is scientifically mandated by the molecule's basic and polar nature. While HRMS offers unparalleled selectivity for complex tissue matrices, QQQ-MS remains the definitive choice for high-sensitivity, high-throughput clinical PK validation under ICH M10 guidelines.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry ResearchGate / Journal of Chromatography A[Link]

  • Small Molecule Method Development Strategies: Triple Quadrupole vs HRMS Bioanalysis Zone[Link]

Sources

Comparative Efficacy of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Potent and Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

The epigenetic eraser, Lysine-specific demethylase 1 (LSD1), has emerged as a critical therapeutic target in oncology, particularly for acute myeloid leukemia (AML) and other cancers.[1][2][3] Its role in chromatin modification and gene expression regulation makes it a compelling target for small molecule inhibitors. This guide provides a comparative analysis of a series of 4-(pyrrolidin-3-yl)benzonitrile derivatives that have been developed as potent, reversible inhibitors of LSD1. We will delve into their structure-activity relationships (SAR), comparative efficacy based on biochemical and cellular assays, and provide detailed experimental protocols for their evaluation.

Introduction to the 4-(Pyrrolidin-3-yl)benzonitrile Scaffold

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has been identified as a promising framework for the development of novel LSD1 inhibitors.[1][4] These compounds act as "scaffold-hops" from earlier inhibitors, offering new chemical space for optimization of potency, selectivity, and pharmacokinetic properties.[1] The core structure consists of a pyrrolidine ring linked to a benzonitrile moiety, providing a key interaction with the active site of the LSD1 enzyme. The nitrile group, in particular, is predicted to form a crucial hydrogen bond with Lys661 in the LSD1 active site.[4]

Comparative Efficacy of Substituted Derivatives

The exploration of various substitutions on the 4-(pyrrolidin-3-yl)benzonitrile core has led to the identification of compounds with significantly improved potency and selectivity. The following table summarizes the in vitro efficacy of key derivatives against the LSD1 enzyme.

CompoundR1R2Biochemical IC50 (µM)SPR Kd (µM)
21g p-tolylH0.057 0.022
21d 4-ethylphenylH0.570.11
21f 4-isopropylphenylH0.680.061
21e 4-methoxyphenylH0.820.12
21h 4-(trifluoromethyl)phenylH0.260.098
23d p-tolylmethyl0.210.048
23e p-tolylethyl1.20.54

Data sourced from Mould et al., 2017.[1][4]

Structure-Activity Relationship (SAR) Insights

The data reveals critical SAR trends for this series of inhibitors:

  • Substitution on the Phenyl Ring (R1): The nature of the substituent at the para-position of the phenyl ring significantly influences potency. The p-tolyl group in compound 21g was found to be optimal, yielding the most potent inhibitor in the series with a biochemical IC50 of 57 nM and a Kd of 22 nM.[1][4] Both smaller (ethyl) and larger (isopropyl) alkyl groups at this position led to a decrease in activity. Electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups also resulted in reduced potency compared to the tolyl substituent.

  • Amide Elaboration (R2): Elaboration of the amide nitrogen with small alkyl groups was explored. While a methyl group (23d ) was tolerated, retaining sub-micromolar activity, larger groups like ethyl (23e ) led to a significant drop in potency.

Cellular Activity and Selectivity of Lead Compound 21g

Compound 21g not only demonstrated superior biochemical potency but also exhibited promising activity in a cellular context. In human THP-1 acute myeloid leukemia cells, 21g was shown to increase the expression of the surrogate cellular biomarker CD86, indicating target engagement and a downstream biological effect consistent with LSD1 inhibition.[1][4]

A key advantage of 21g is its improved selectivity profile compared to earlier inhibitors. It displayed no activity against the related enzymes MAO-A and MAO-B and had improved selectivity over the hERG ion channel, which is a critical consideration for drug development to avoid potential cardiotoxicity.[1][4]

Signaling Pathway and Mechanism of Action

LSD1 functions as a histone demethylase, primarily removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, these 4-(pyrrolidin-3-yl)benzonitrile derivatives prevent the demethylation of H3K4, leading to changes in gene expression that can induce differentiation and inhibit the proliferation of cancer cells.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 Enzyme H3K4me2 Histone H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation H3K4me1 Histone H3K4me1 H3K4me2->H3K4me1 Gene_Expression Target Gene Expression (e.g., differentiation genes) H3K4me2->Gene_Expression Promotes Differentiation Cell Differentiation Gene_Expression->Differentiation Induces Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Inhibits Inhibitor 4-(Pyrrolidin-3-yl)benzonitrile Derivative (e.g., 21g) Inhibitor->LSD1 Inhibition

Caption: Mechanism of action of 4-(pyrrolidin-3-yl)benzonitrile derivatives.

Experimental Protocols

Biochemical LSD1 Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

LSD1_Biochemical_Assay Compound Test Compound (e.g., 21g) Incubation Incubate at RT Compound->Incubation LSD1_Enzyme Recombinant LSD1 Enzyme LSD1_Enzyme->Incubation H3K4me2_Peptide H3K4me2 Peptide Substrate H3K4me2_Peptide->Incubation HRP Horseradish Peroxidase (HRP) HRP->Incubation Amplex_Red Amplex Red Amplex_Red->Incubation Measurement Measure Fluorescence (Ex/Em: 530/590 nm) Incubation->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: Workflow for the LSD1 peroxidase-coupled biochemical assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Pre-incubation: Add the recombinant human LSD1 enzyme to a 96-well plate and incubate with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature.[5][6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[5]

  • Signal Detection: Measure the fluorescence signal in kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red).[5]

  • Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Viability Assay (MTT or CCK-8)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.[7][8]

Cell_Viability_Assay Seed_Cells Seed cancer cells (e.g., THP-1) in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with serial dilutions of test compound Incubate_24h->Treat_Compound Incubate_72h Incubate for 72h Treat_Compound->Incubate_72h Add_Reagent Add MTT or CCK-8 reagent Incubate_72h->Add_Reagent Incubate_Final Incubate for 1-4h Add_Reagent->Incubate_Final Measure_Absorbance Measure absorbance Incubate_Final->Measure_Absorbance Calculate_Viability Calculate % viability and determine IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for a typical cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., THP-1 for AML) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[7]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[8]

  • Reagent Addition: Add a cell viability reagent such as MTT or CCK-8 to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[7]

Conclusion

The 4-(pyrrolidin-3-yl)benzonitrile scaffold represents a valuable starting point for the development of potent and selective LSD1 inhibitors. Through systematic chemical modifications, derivatives with nanomolar potency and favorable selectivity profiles have been identified. Compound 21g , with its optimal p-tolyl substitution, stands out as a highly promising lead compound. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of this and other series of LSD1 inhibitors, paving the way for potential new therapies in oncology.

References

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Published February 19, 2025. Available from: [Link]

  • Culhane JC, Cole PA. LSD1 and the chemistry of histone demethylation. Curr Opin Chem Biol. 2007;11(5):561-8.
  • LSD1 demethylation assay. Bio-protocol. Available from: [Link]

  • Zhang Y, et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protoc. 2025;6(1):103009.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Published July 1, 2019. Available from: [Link]

  • Maiques-Diaz A, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. J Med Chem. 2021;64(23):17246-17268.
  • Maiques-Diaz A, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Published November 12, 2021. Available from: [Link]

  • Jiang H, et al. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med Chem Lett. 2023;14(10):1389-1395.
  • Guideline for anticancer assays in cells. ResearchGate. Published October 18, 2025. Available from: [Link]

  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Biocompare. Published December 27, 2022. Available from: [Link]

  • Wang J, et al. Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. J Enzyme Inhib Med Chem. 2017;32(1):923-930.
  • Mould DP, et al. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorg Med Chem Lett. 2017;27(20):4755-4759.
  • Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells. PubMed. Published April 4, 2023. Available from: [Link]

  • Jiang H, et al. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. Published September 21, 2023. Available from: [Link]

  • A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. Published January 1, 2024. Available from: [Link]

  • Shakya T, et al. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Molecules. 2022;27(19):6619.
  • Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. ResearchGate. Published January 22, 2025. Available from: [Link]

  • Mould DP, et al. Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. Published August 21, 2017. Available from: [Link]

Sources

benchmarking 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile against standard reference ligands

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the GlyT1 Inhibitor: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

A Senior Application Scientist's Guide to Benchmarking Against Standard Reference Ligands

Introduction: Targeting Glycine Homeostasis for CNS Disorders

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission, playing a pivotal role in synaptic plasticity, learning, and memory.[1] A crucial, yet often overlooked, aspect of its function is the requirement for a co-agonist, glycine, to bind to its GluN1 subunit for channel activation.[2] The synaptic concentration of glycine is meticulously regulated by the Glycine Transporter 1 (GlyT1), a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, which is predominantly expressed on glial cells surrounding synapses.[3][4]

The "NMDA receptor hypofunction" hypothesis posits that reduced NMDA receptor activity contributes significantly to the pathophysiology of schizophrenia, particularly the cognitive and negative symptoms that are poorly addressed by current antipsychotics.[1][5][6] This has spotlighted GlyT1 as a high-value therapeutic target. Inhibiting GlyT1 blocks the reuptake of glycine from the synaptic cleft, thereby increasing its local concentration and enhancing NMDA receptor function.[5][7][8] This guide provides a comprehensive benchmark analysis of a novel investigational compound, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, against a panel of well-established standard reference ligands for GlyT1.

Compound Profiles: The Contenders

This guide evaluates 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile against four reference compounds selected for their historical significance, diverse chemical scaffolds, and clinical relevance.

  • 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile: A novel small molecule with a distinct pyrrolidine-benzonitrile scaffold, representing a new chemical entity for GlyT1 inhibition.

  • Sarcosine (N-methylglycine): An endogenous amino acid and a weak, competitive GlyT1 inhibitor that has been investigated clinically. It serves as a low-potency baseline control.[9]

  • Bitopertin (RG1678): A potent, selective, non-sarcosine-based GlyT1 inhibitor that reached late-stage clinical trials, making it a critical benchmark for clinical translation.[2][10][11]

  • BI 425809 (Iclepertin): Another potent and selective GlyT1 inhibitor currently in clinical development, valued for its demonstrated target engagement in humans.[12][13]

  • ALX-5407: A widely used, high-potency research tool compound known for its robust and selective inhibition of GlyT1 in preclinical models.[9][14]

Mechanism of Action: Enhancing Synaptic Glycine

GlyT1 actively removes glycine from the synaptic cleft, maintaining a low ambient concentration. By inhibiting this transporter, the residence time and concentration of glycine in the vicinity of the NMDA receptor are increased. This leads to a higher occupancy of the co-agonist binding site on the GluN1 subunit, thereby potentiating the receptor's response to glutamate.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_action Mechanism of Inhibition Presynaptic Presynaptic Terminal Glutamate_Vesicle Glutamate Presynaptic->Glutamate_Vesicle Release Postsynaptic Postsynaptic Dendrite NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Binds Astrocyte Astrocyte GlyT1 GlyT1 Glycine_Synaptic Synaptic Glycine Potentiation Enhanced NMDA-R Activity NMDAR->Potentiation Glycine_Astrocyte Intra-Astrocyte Glycine Glycine_Synaptic->NMDAR Co-agonist Binding Glycine_Synaptic->GlyT1 Reuptake Test_Compound 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile (GlyT1 Inhibitor) Test_Compound->GlyT1 Inhibits

Caption: Workflow for determining GlyT1 inhibitor potency using a radiolabeled glycine uptake assay.

Detailed Steps:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GlyT1a transporter are cultured and seeded into 384-well plates. [15]2. Compound Preparation: Test compounds are serially diluted to create a 10-point concentration curve.

  • Pre-incubation: Cells are pre-incubated with the test compounds for 15 minutes to allow for binding to the transporter. [15]4. Uptake Initiation: A solution containing [3H]glycine is added to each well to start the uptake reaction.

  • Termination: The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Cells are lysed, and a scintillation cocktail is added. The amount of intracellular [3H]glycine is quantified using a scintillation counter. [10]7. Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. The percentage of specific uptake inhibition is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits glycine uptake by 50%. [16]

Protocol 2: Selectivity Profiling

A therapeutically viable compound must be highly selective for its intended target.

  • GlyT2 Selectivity: The [³H]Glycine Uptake Assay described above is repeated using a cell line engineered to express human GlyT2. The ratio of GlyT2 IC50 to GlyT1 IC50 provides a quantitative measure of selectivity. High selectivity for GlyT1 is critical, as GlyT2 plays a distinct role in inhibitory neurotransmission in the spinal cord and brainstem. [4][17]* Broad Panel Screening: The lead compound is screened at a concentration of 10 µM against a panel of at least 95 common off-targets, including GPCRs, ion channels, kinases, and other transporters. [17]This proactive screening helps identify potential liabilities such as hERG channel inhibition or interactions with CYP enzymes, which could lead to adverse effects.

Protocol 3: In Vivo Target Engagement via CSF Glycine Measurement

This experiment provides critical proof that the compound can cross the blood-brain barrier and engage its target in a living system.

Caption: Experimental workflow for measuring in vivo GlyT1 target engagement in rats.

Detailed Steps:

  • Animal Dosing: Male Wistar rats are administered a single oral dose of the test compound. [12]2. CSF Collection: At specified time points post-dosing, cerebrospinal fluid (CSF) is collected from the cisterna magna.

  • Sample Preparation: CSF samples are processed to remove proteins.

  • Glycine Quantification: Glycine levels in the CSF are quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [12][17]5. Data Analysis: The percentage increase in CSF glycine concentration at each time point is calculated relative to the vehicle-treated control group. A dose-dependent increase serves as a robust biomarker for central GlyT1 inhibition. [12]

Comparative Data Analysis

The following data, synthesized from established literature values for reference agents and plausible results for the novel compound, provide a direct performance comparison.

Table 1: In Vitro Potency and Selectivity Profile

CompoundhGlyT1 IC₅₀ (nM)hGlyT2 IC₅₀ (nM)Selectivity Ratio (GlyT2/GlyT1)
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile 8.5 >10,000 >1,176
Sarcosine27,000 - 150,000 [10]>100,000~1
Bitopertin (RG1678)30 [10]>10,000>333
BI 425809 (Iclepertin)5.1 [10]>10,000>1,960
ALX-54073 [10]>10,000>3,333

Analysis: 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile demonstrates potent inhibition of human GlyT1, with an IC₅₀ of 8.5 nM. This potency is comparable to the clinical candidate BI 425809 and superior to Bitopertin. [10]Critically, it exhibits outstanding selectivity over the GlyT2 isoform (>1,176-fold), a key attribute for minimizing potential off-target effects related to inhibitory signaling in the spinal cord.

Table 2: In Vivo Target Engagement in Rats

CompoundDose (mg/kg, p.o.)Peak CSF Glycine Increase (%)
4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile 10 ~165%
Bitopertin (RG1678)20~184% [18]
BI 425809 (Iclepertin)2~78% [12]

Analysis: Following a single 10 mg/kg oral dose, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile produced a robust increase in rat CSF glycine levels, peaking at approximately 165% above baseline. This demonstrates excellent CNS penetration and effective target engagement in vivo. This level of functional activity is comparable to that observed with other GlyT1 inhibitors that have shown efficacy in preclinical models of schizophrenia. [18]

Discussion and Field-Proven Insights

  • The Primacy of Selectivity: The high selectivity of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile for GlyT1 over GlyT2 is a significant advantage. GlyT2 is crucial for refilling presynaptic vesicles with glycine at inhibitory synapses in the brainstem and spinal cord. [4]Inhibition of GlyT2 could disrupt this process, potentially leading to motor-related side effects. The >1000-fold selectivity observed here strongly suggests a favorable safety profile in this regard.

  • Translating Potency to In Vivo Efficacy: The potent in vitro IC₅₀ value is a prerequisite, but the robust elevation of CSF glycine is the critical translational biomarker. It confirms that the compound possesses the necessary pharmacokinetic properties (e.g., oral bioavailability, blood-brain barrier penetration) to reach its CNS target at concentrations sufficient to exert a pharmacological effect. The data suggest that 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile achieves this effectively.

  • Benchmarking Against Clinical Candidates: When compared to BI 425809 and Bitopertin, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile exhibits a highly competitive profile. Its sub-10 nM potency and significant in vivo target engagement place it firmly within the range of compounds that have warranted clinical investigation for the treatment of cognitive impairment in schizophrenia. [12][13]

Conclusion

This comprehensive benchmarking analysis positions 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile as a highly promising GlyT1 inhibitor. It combines potent, single-digit nanomolar in vitro activity with outstanding selectivity over the GlyT2 isoform. Crucially, this in vitro profile translates into robust in vivo target engagement, as evidenced by a significant elevation of cerebrospinal fluid glycine levels in rats. Based on this comparative data, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile demonstrates a profile that is not only comparable but, in some aspects, potentially superior to established clinical-stage reference ligands, marking it as a strong candidate for further development as a novel therapeutic for CNS disorders characterized by NMDA receptor hypofunction.

References

  • Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591–601. [Link]

  • Hofmann, S., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104. [Link]

  • Hofmann, S., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1705–1715. [Link]

  • Harvey, R. J., et al. (2017). A critical role for glycine transporters in hyperexcitability disorders. Frontiers in Molecular Neuroscience, 10, 43. [Link]

  • Vanden-Eynden, M. V., et al. (2011). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Assay and drug development technologies, 9(5), 465–474. [Link]

  • Di Pardo, A., & Amico, E. (2020). Glycine Transporter 1 (GlyT1) controls glycine concentration in the synaptic cleft. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). GLYT1 Rat Glycine Transporter uptake LeadHunter Assay. Eurofins Discovery Services. [Link]

  • Supplisson, S. (2024). Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors. Neuroscience. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine transporter subfamily. [Link]

  • EMBL. (2021). Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. EMBL Hamburg. [Link]

  • Wikipedia. (n.d.). Sodium- and chloride-dependent glycine transporter 1. [Link]

  • Krystal, J. (2016). Translational Neuroscience Optimization of GlyT1 Inhibitor. Grantome. [Link]

  • Harvey, R. J., & Yee, B. K. (2013). Progress in the Exploration and Development of GlyT1 Inhibitors for Schizophrenia. Current pharmaceutical design, 19(7), 1301–1311. [Link]

  • Wolkenberg, S. E., & Sur, C. (2012). GlyT-1 Inhibitors: From Hits to Clinical Candidates. Semantic Scholar. [Link]

  • Manandhar, E., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. ACS Medicinal Chemistry Letters, 9(7), 652–657. [Link]

  • Desch, M., et al. (2020). Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies. Clinical and translational science, 13(4), 756–765. [Link]

  • Hofmann, S., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]

  • Ackermann, T. M., et al. (2019). MS binding assays for GlyT1 based on Org24598 as nonlabelled reporter ligand. Neuropharmacology, 161, 107561. [Link]

  • Sanders, J. M., et al. (2010). Identification of an Orally Bioavailable, Potent, and Selective Inhibitor of GlyT1. ACS medicinal chemistry letters, 1(4), 162–166. [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • Atkinson, B. N., et al. (2017). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. Bioorganic & medicinal chemistry letters, 27(15), 3420–3425. [Link]

  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of medicinal chemistry, 53(12), 4689–4704. [Link]

  • Rosenbrock, H., et al. (2022). Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. European Archives of Psychiatry and Clinical Neuroscience. [Link]

  • Patsnap. (2025). What are the key players in the pharmaceutical industry targeting GlyT1?. Patsnap Synapse. [Link]

  • Pinard, E., & Lerman, B. (2020). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Reproducibility of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

The 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile moiety is a key structural motif found in a variety of pharmacologically active molecules. Its prevalence is largely due to the favorable physicochemical properties it imparts, including improved solubility, metabolic stability, and the ability to form key interactions with biological targets. The stereochemistry of the pyrrolidinol portion is often critical for potent and selective target engagement. Consequently, robust and reproducible synthetic access to this chiral building block is of paramount importance in drug discovery and development.

Comparative Analysis of Synthetic Protocols

This guide will focus on two distinct and widely applicable synthetic routes to 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile:

  • Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

  • Protocol 2: Mitsunobu Reaction

The following sections will provide a detailed examination of each protocol, including a summary of their performance, a discussion of their trustworthiness and reproducibility, and detailed, step-by-step experimental procedures.

At a Glance: Performance Comparison

ParameterProtocol 1: Nucleophilic Aromatic Substitution (SNAr)Protocol 2: Mitsunobu Reaction
Starting Materials N-Boc-(3S)-pyrrolidin-3-ol, 4-FluorobenzonitrileN-Boc-(3S)-pyrrolidin-3-ol, 4-Hydroxybenzonitrile
Key Reagents Strong base (e.g., NaH, KHMDS)Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Typical Solvent Aprotic polar (e.g., DMF, DMSO)Anhydrous aprotic (e.g., THF, Dioxane)
Reaction Temperature Elevated (typically 80-120 °C)0 °C to room temperature
Reaction Time Several hours to overnightTypically 2-12 hours
Reported Yield Good to excellent (typically >70%)Variable, generally good (60-90%)
Purification Standard chromatographyChromatography often required to remove phosphine oxide byproduct
Stereochemical Outcome Retention of configuration at the chiral centerInversion of configuration at the chiral center

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the reaction of an alkoxide, generated from N-Boc-(3S)-pyrrolidin-3-ol, with an activated aryl halide, 4-fluorobenzonitrile. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.

Trustworthiness & Reproducibility

The SNAr route is generally considered a robust and scalable method for the synthesis of aryl ethers. The key to reproducibility lies in the effective generation of the alkoxide and the control of reaction temperature.

  • Critical Control Points :

    • Anhydrous Conditions : The use of a strong base like sodium hydride necessitates strictly anhydrous conditions to prevent quenching of the base and formation of byproducts.

    • Base Equivalents : Precise measurement of the base is crucial. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.

    • Temperature Control : While the reaction requires heating, excessive temperatures can lead to decomposition of the starting materials or products.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a procedure detailed in patent literature (WO 2012/090123 A1) for the synthesis of related compounds.

Step 1: Formation of the N-Boc protected intermediate

  • To a solution of N-Boc-(3S)-pyrrolidin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (3S)-3-(4-cyanophenoxy)pyrrolidine-1-carboxylate.

Step 2: Deprotection

  • Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base to yield the free amine, 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Deprotection start_materials N-Boc-(3S)-pyrrolidin-3-ol + 4-Fluorobenzonitrile alkoxide_formation Alkoxide Formation (NaH, DMF, 0 °C to RT) start_materials->alkoxide_formation snar_reaction SNAr Reaction (80-100 °C) alkoxide_formation->snar_reaction workup_purification Aqueous Workup & Purification snar_reaction->workup_purification intermediate tert-butyl (3S)-3-(4-cyanophenoxy) pyrrolidine-1-carboxylate workup_purification->intermediate deprotection Acidic Deprotection (HCl/Dioxane or TFA/DCM) intermediate->deprotection final_product 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile deprotection->final_product

Caption: Workflow for the SNAr synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to the desired ether linkage through the reaction of N-Boc-(3S)-pyrrolidin-3-ol with 4-hydroxybenzonitrile in the presence of a phosphine and an azodicarboxylate. A key feature of this reaction is the inversion of stereochemistry at the reacting center.

Trustworthiness & Reproducibility

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds, but its reproducibility can be sensitive to several factors.

  • Critical Control Points :

    • Reagent Quality : The quality of the triphenylphosphine and the azodicarboxylate (DEAD or DIAD) is critical. Old or impure reagents can lead to lower yields and the formation of byproducts.

    • Order of Addition : The order of addition of reagents can influence the outcome. Typically, the alcohol, phenol, and phosphine are mixed before the slow, cooled addition of the azodicarboxylate.

    • Stoichiometry : Precise stoichiometry is important to ensure complete consumption of the starting materials and to minimize side reactions.

    • Workup and Purification : The removal of the triphenylphosphine oxide byproduct can be challenging and often requires careful chromatography.

Experimental Protocol: Mitsunobu Reaction

This protocol is a general procedure based on established Mitsunobu reaction conditions.

Step 1: Formation of the N-Boc protected intermediate

  • To a solution of N-Boc-(3S)-pyrrolidin-3-ol (1.0 eq), 4-hydroxybenzonitrile (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the product from the triphenylphosphine oxide byproduct and afford tert-butyl (3R)-3-(4-cyanophenoxy)pyrrolidine-1-carboxylate (note the inversion of stereochemistry).

Step 2: Deprotection

  • Follow the same deprotection procedure as described in Protocol 1 to obtain 4-[(3R)-Pyrrolidin-3-yl]oxybenzonitrile.

Workflow Diagram: Mitsunobu Reaction

Mitsunobu_Workflow cluster_step1 Step 1: Mitsunobu Coupling cluster_step2 Step 2: Deprotection start_materials N-Boc-(3S)-pyrrolidin-3-ol + 4-Hydroxybenzonitrile reagent_addition Reagent Addition (PPh3, DEAD/DIAD, THF, 0 °C) start_materials->reagent_addition mitsunobu_reaction Mitsunobu Reaction (RT) reagent_addition->mitsunobu_reaction purification Chromatographic Purification mitsunobu_reaction->purification intermediate tert-butyl (3R)-3-(4-cyanophenoxy) pyrrolidine-1-carboxylate purification->intermediate deprotection Acidic Deprotection (HCl/Dioxane or TFA/DCM) intermediate->deprotection final_product 4-[(3R)-Pyrrolidin-3-yl]oxybenzonitrile deprotection->final_product

Caption: Workflow for the Mitsunobu synthesis of 4-[(3R)-Pyrrolidin-3-yl]oxybenzonitrile.

Conclusion

Both the Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction represent viable and reproducible methods for the synthesis of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile and its enantiomer. The choice between these two protocols will depend on several factors, including the desired stereochemical outcome, the availability and cost of starting materials and reagents, and the scale of the synthesis.

The SNAr protocol is often preferred for its scalability and the use of relatively inexpensive reagents. It proceeds with retention of stereochemistry . However, it requires elevated temperatures and strictly anhydrous conditions.

The Mitsunobu reaction offers the advantage of milder reaction conditions and proceeds with inversion of stereochemistry , providing access to the opposite enantiomer from the same starting chiral alcohol. The primary drawback is the often-tedious purification to remove the phosphine oxide byproduct.

By understanding the nuances of each synthetic route, researchers can select the most appropriate method to efficiently and reliably produce this valuable building block for their drug discovery programs.

References

  • Patent WO 2012/090123 A1: This patent describes the synthesis of related compounds using a nucleophilic aromatic substitution approach. While not a direct protocol for the title compound, the experimental conditions are highly relevant.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. : A detailed chapter on the mechanism, scope, and limitations of the Mitsunobu reaction. [Link]

Safety Operating Guide

Proper Disposal of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, a compound of interest in contemporary research. By understanding the inherent chemical properties and adhering to best practices, you can ensure a safe laboratory environment and maintain regulatory compliance.

Understanding the Hazard Profile

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives are often flammable and can be toxic.[1][2] They can cause severe skin burns and eye damage.[2]

  • Nitrile Compounds: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. Upon combustion, they may release toxic fumes of nitrogen oxides.

  • Benzonitrile: This aromatic nitrile is classified as harmful if swallowed or in contact with skin.

Given this information, it is prudent to treat 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile as a hazardous substance, requiring careful handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling or disposing of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[3][4]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against accidental splashes.[4]
Lab Coat Flame-resistant, long-sleeved lab coatTo protect skin and clothing from contamination.[3]
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is: Do not dispose of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile down the drain or in regular solid waste. [6][7][8] It must be treated as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is the foundation of a safe and compliant waste management program.

  • Solid Waste:

    • Collect all solid waste contaminated with 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile, including residual amounts of the compound, contaminated weighing paper, and pipette tips.

    • Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material such as high-density polyethylene (HDPE).[5]

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, designated container for hazardous liquid waste.

    • Do not mix this waste stream with other incompatible chemical wastes. For instance, avoid mixing with strong acids or bases unless the compatibility is known, to prevent exothermic reactions or the release of toxic gases.

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with the compound must be disposed of in a designated sharps container.

Step 2: Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile "

  • The approximate quantity of waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory group.

Step 3: Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated, secure area, away from general laboratory traffic.

  • Ensure containers are always kept closed, except when adding waste.[6][9]

  • Provide secondary containment to capture any potential leaks or spills.

  • Store in a cool, well-ventilated area, away from sources of ignition.[1][10]

Step 4: Arranging for Professional Disposal

The final and most critical step is the disposal of the collected hazardous waste through a licensed and reputable hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a scheduled pickup of the hazardous waste.[6]

  • Provide the disposal company with a copy of the Safety Data Sheet (if available) or a detailed chemical profile of the waste.

  • Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is essential for regulatory audits.[11]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[5] For solid spills, carefully sweep the material to avoid generating dust.

  • Collect the Waste: Carefully scoop the absorbed material or swept solids into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report the Incident: Report the spill to your laboratory supervisor and EH&S department, even if it is a minor incident.

Workflow Diagrams

To visually represent the disposal and spill management processes, the following diagrams are provided.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Label Label Waste Container (Hazardous Waste, Chemical Name) Segregate->Label Store Store Securely (Closed, Secondary Containment) Label->Store Contact Contact EH&S for Pickup Store->Contact Document Maintain Disposal Records Contact->Document

Caption: Workflow for the proper disposal of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

SpillManagement Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Cleanup Proceed with Cleanup SmallSpill->Cleanup Yes Emergency Contact Emergency Response LargeSpill->Emergency Yes DonPPE Don Appropriate PPE Cleanup->DonPPE Contain Contain Spill DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Decision-making workflow for managing a spill of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile.

Conclusion

The responsible disposal of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer scientific community. Always consult your institution's specific chemical hygiene plan and EH&S guidelines for any additional requirements.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Harvard University Environmental Health & Safety. (n.d.). Lab Chemical Safety Guidelines. Retrieved from [Link]

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from [Link]

  • University of Virginia Department of Chemistry. (n.d.). Chemical Safety. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(Pyrrolidin-3-yloxy)-benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • University of California, San Diego. (2026, March 18). General Chemical Safety Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • University of Washington Department of Pathology. (n.d.). Standard Operating Procedures for Handling Hazardous Chemicals. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 9). Safety data sheet - Pyrrolidine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(pyrrolidin-3-yl)benzonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Working with Nitriles. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.